molecular formula C10H12N2O2 B1461306 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid CAS No. 1218388-85-2

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Cat. No.: B1461306
CAS No.: 1218388-85-2
M. Wt: 192.21 g/mol
InChI Key: QIPKYYBPZDLQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid ( 1218388-85-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol , this compound serves as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its structure, which incorporates both a pyridinyl ring and a cyclopropylamino group, makes it a valuable scaffold for the design and synthesis of novel molecules, potentially for use in pharmaceutical discovery, agrochemical research, and as a precursor for more complex chemical entities. This product is intended for use by qualified laboratory researchers only. All information provided is for research purposes and is not intended for diagnostic or therapeutic applications. The specific mechanism of action and full spectrum of research applications are dependent on the target system and are to be determined by the researcher. For more detailed specifications, including solubility data and storage recommendations (such as storing at -80°C for long-term stability), please consult the available product documentation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(cyclopropylamino)-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9(12-8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKYYBPZDLQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1218388-85-2 Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol

Executive Summary

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a specialized non-proteinogenic


-amino acid building block characterized by a unique trifunctional architecture: a pyridyl heteroaromatic ring, a secondary cyclopropylamine, and a carboxylic acid moiety. Its structural versatility makes it a critical scaffold in the synthesis of P2Y12 receptor antagonists , kinase inhibitors , and anti-bacterial agents  where zwitterionic character and conformational restriction (via the cyclopropyl group) are required to modulate potency and metabolic stability.

This guide provides a comprehensive technical analysis of its physicochemical properties, offering researchers a roadmap for solid-state characterization, solubility profiling, and stability assessment during early-phase drug development.

Molecular Architecture & Theoretical Physicochemistry

The molecule exists as a complex ampholyte. Understanding its ionization behavior is the prerequisite for all formulation and synthesis efforts.

Structural Motifs & Functional Implications[1]
  • Pyridine-3-yl Ring: Acts as a hydrogen bond acceptor and a weak base. The 3-position attachment minimizes steric hindrance at the catalytic center compared to 2-substituted analogs.

  • 
    -Amino Acid Core:  The central chiral carbon (C2) connects the carboxylate and the amine, facilitating zwitterion formation.
    
  • Cyclopropyl Group: Provides steric bulk and conformational rigidity. The high

    
    -character of the cyclopropyl carbons lowers the basicity of the adjacent nitrogen compared to an isopropyl analog, influencing the pKa.
    
Ionization Profile (pKa & Isoelectric Point)

The compound possesses three ionizable centers. The theoretical dissociation constants are estimated as follows based on Structure-Activity Relationship (SAR) data for pyridine-substituted amino acids:

Functional GroupEstimated pKaState at pH 7.4
Carboxylic Acid (-COOH) 1.8 – 2.3Deprotonated (Anionic)
Pyridine Nitrogen 3.5 – 4.5Mostly Neutral
Secondary Amine (-NH-) 8.2 – 9.0Protonated (Cationic)

Net Charge Analysis: At physiological pH (7.4), the molecule predominantly exists as a Zwitterion (Neutral net charge) , with the carboxylate negatively charged (


) and the secondary amine positively charged (

).
Lipophilicity (LogP vs. LogD)
  • Calculated LogP (Neutral form): ~0.5 – 0.9 (Moderately polar).

  • LogD (pH 7.4): < 0. Due to zwitterionic character, the distribution coefficient drops significantly in aqueous buffers, indicating high water solubility but potentially limited passive membrane permeability unless active transport or specific formulation strategies are employed.

Experimental Characterization Protocols

Solid-State Characterization (Polymorphism Screening)

Amino acid derivatives are prone to polymorphism and hydrate formation.

  • Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Expectation: Look for a sharp melting endotherm >180°C (typical for zwitterionic lattices). A broad endotherm or weight loss <100°C in TGA indicates a hydrate/solvate.

  • Critical Control: If the melting point is significantly lower (<150°C), suspect the formation of a hydrochloride salt or similar impurity rather than the free zwitterion.

Solubility & pH-Rate Profiling

The solubility profile will exhibit a classic "U-shape" characteristic of amphoteric molecules.

Protocol: Saturation Shake-Flask Method

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 10.0.

  • Equilibration: Add excess solid to buffers; shake at 37°C for 24 hours.

  • Analysis: Filter (0.22 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).

  • Self-Validation: Measure the final pH of the supernatant. If the pH shifted >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.

Diagram: Ionization Microspecies Equilibrium The following diagram illustrates the pH-dependent species distribution, critical for understanding solubility minima (at pI).

Ionization cluster_legend Solubility Implication Cation Cationic Form (pH < 2) COOH, NH2+, PyH+ Zwitterion Zwitterionic Form (pH 4 - 8) COO-, NH2+, Py Cation->Zwitterion pKa1 (COOH) ~2.1 pKa2 (Py) ~4.0 Zwitterion->Cation Anion Anionic Form (pH > 10) COO-, NH, Py Zwitterion->Anion pKa3 (NH) ~8.8 Anion->Zwitterion Solubility Min. Solubility at pI (~pH 6.5)

Figure 1: Predicted ionization pathway. The zwitterionic species dominates at physiological pH, corresponding to the region of minimum aqueous solubility.

Analytical Method Development

HPLC Method Parameters

For quantifying CAS 1218388-85-2, standard C18 columns may suffer from "dewetting" or poor retention of the polar zwitterion.

  • Column: C18-Polar Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate Pyridine/Amine).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 10 minutes. (High organic is rarely needed).

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
Impurity Profiling (Synthetic Origins)

Understanding the source allows for targeted impurity monitoring. This molecule is likely synthesized via a Strecker reaction or Reductive Amination .

  • Impurity A (Hydrolysis): 2-Hydroxy-2-(pyridin-3-yl)acetic acid (from over-hydrolysis).

  • Impurity B (Decarboxylation): N-(pyridin-3-ylmethyl)cyclopropanamine (trace, if heated excessively).

Stability & Handling

Cyclopropyl Ring Sensitivity

While generally stable, the cyclopropyl ring can undergo ring-opening under strong acidic conditions combined with nucleophiles (e.g., HCl/MeOH at high heat).

  • Recommendation: Avoid using methanolic HCl for salt formation. Prefer mild organic acids (e.g., fumaric, maleic) if a salt form is required for bioavailability.

Hygroscopicity

As a zwitterionic solid, the material is likely hygroscopic .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate upon warming to room temperature to prevent condensation.

Synthesis & Characterization Workflow

The following flowchart outlines the logic for validating the identity and purity of the compound upon receipt or synthesis.

Workflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment cluster_Solid Solid State Start Crude/Received Material CAS 1218388-85-2 NMR 1H NMR (D2O/NaOD) Confirm Cyclopropyl (0.5-1.0 ppm) & Pyridine (7.5-9.0 ppm) Start->NMR MS LC-MS (ESI+) Target [M+H]+ = 193.1 Start->MS HPLC HPLC-UV (260nm) Check for des-cyclopropyl impurities NMR->HPLC MS->HPLC Chiral Chiral HPLC (If Enantiopure required) HPLC->Chiral If chiral DSC DSC/TGA Check for Solvates HPLC->DSC If purity >98% XRPD X-Ray Powder Diffraction Confirm Crystallinity DSC->XRPD Final Release for Biological Assay XRPD->Final

Figure 2: Step-by-step characterization workflow ensuring structural integrity and batch consistency.

References

  • PubChem Compound Summary. (n.d.). 3-Pyridineacetic acid derivatives and physicochemical data. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizing Pyridine/Cyclopropyl motifs in drug design).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. (Methodology for zwitterion profiling).

Sources

Bioactive Architectures: A Technical Guide to Pyridylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridylacetic acid (PAA) derivatives represent a critical scaffold in medicinal chemistry, offering a bioisosteric alternative to phenylacetic acid pharmacophores (e.g., Diclofenac). By replacing the benzene ring with a pyridine nucleus, researchers modulate lipophilicity (LogP), aqueous solubility, and hydrogen-bonding capacity. This guide analyzes the three primary therapeutic vectors of PAA derivatives: osteoclast inhibition (via bisphosphonate evolution), anti-inflammatory action (COX inhibition), and antimicrobial activity (via hydrazone functionalization).

The Risedronate Paradigm: Osteoclast Inhibition

The most commercially successful application of the pyridylacetic acid scaffold lies in its structural evolution into geminal bisphosphonates, specifically Risedronate .

Structural Evolution

Risedronate is chemically derived from the 3-pyridylacetic acid backbone. The central carbon of the acetic acid side chain is bridged to two phosphonate groups (P-C-P) and a hydroxyl group.

  • Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is critical for potency. It forms hydrogen bonds with the Thr201 and Lys200 residues in the active site of the target enzyme, Farnesyl Pyrophosphate Synthase (FPPS) [1].

  • Mechanism of Action: Unlike simple PAA derivatives, Risedronate acts by inhibiting the mevalonate pathway. It blocks FPPS, preventing the biosynthesis of isoprenoid lipids (Farnesyl Pyrophosphate) required for the prenylation of small GTPase signaling proteins (Ras, Rho, Rac).[1][2] Without prenylation, osteoclasts undergo apoptosis, halting bone resorption.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade of the mevalonate pathway by Pyridyl-Bisphosphonates.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl PP (IPP) Mevalonate->IPP FPP Farnesyl PP (FPP) IPP->FPP Catalysis FPPS Enzyme: FPPS (Farnesyl Pyrophosphate Synthase) FPPS->FPP Catalyzes Risedronate Risedronate (Pyridylacetic Acid Derivative) Risedronate->FPPS INHIBITION Apoptosis Osteoclast Apoptosis Risedronate->Apoptosis Induces GGPP Geranylgeranyl PP FPP->GGPP Prenylation Protein Prenylation (Ras/Rho/Rac) GGPP->Prenylation Osteoclast Osteoclast Function (Bone Resorption) Prenylation->Osteoclast

Figure 1: Mechanism of Action for Risedronate-type derivatives targeting FPPS in the mevalonate pathway.

Anti-Inflammatory Potency: The COX Inhibition Vector

Pyridylacetic acids serve as bioisosteres for phenylacetic acid NSAIDs (e.g., Diclofenac, Ibuprofen). The substitution of the benzene ring with pyridine alters the electronic distribution, often enhancing interaction with the cyclooxygenase (COX) active site.

Comparative Activity

Research indicates that specific derivatives, such as (3-carboxy-2-pyridyl)-2-thiobenzothiazole , exhibit anti-inflammatory activity superior to Indomethacin [2].[4]

  • SAR Insight: The position of the acetic acid tail relative to the pyridine nitrogen is vital. 2-pyridylacetic acid derivatives often show higher COX-2 selectivity due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor within the enzyme's hydrophobic channel.

Antimicrobial Hydrazones: Synthesis & Protocol

A distinct class of bioactive derivatives arises from converting the carboxylic acid group into a hydrazone moiety. These compounds exhibit significant antimicrobial activity against S. aureus and C. albicans, often comparable to standard antibiotics [3].[]

Experimental Protocol: Synthesis of Pyridylacetic Acid Hydrazones

Objective: Synthesize a Schiff base derivative from 3-pyridylacetic acid.

Reagents:

  • 3-Pyridylacetic acid (Starting material)

  • Thionyl chloride (

    
    )
    
  • Hydrazine hydrate (

    
    )
    
  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (Absolute)

Workflow:

  • Esterification: Reflux 3-pyridylacetic acid (10 mmol) with absolute ethanol (20 mL) and catalytic sulfuric acid for 6 hours. Neutralize and extract the ethyl ester. Validation: Check TLC (Hexane:EtOAc 7:3) for disappearance of acid spot.

  • Hydrazide Formation: Dissolve the ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 8 hours. Cool to precipitate the acid hydrazide. Recrystallize from ethanol.

  • Schiff Base Condensation:

    • Dissolve the hydrazide (5 mmol) in ethanol (20 mL).

    • Add equimolar substituted aldehyde (5 mmol).

    • Add 2-3 drops of glacial acetic acid (Catalyst).

    • Reflux for 4–6 hours.

    • Filter the solid product, wash with cold ethanol, and recrystallize.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Method: CLSI Microbroth Dilution. Validation: Use Ciprofloxacin and Fluconazole as positive controls.

StepActionCritical Parameter
1. Inoculum Prepare bacterial suspension (e.g., E. coli ATCC 25922) to

McFarland standard.

CFU/mL
2. Dilution Dilute inoculum 1:100 in Mueller-Hinton Broth (MHB).Final conc:

CFU/mL
3. Compound Dissolve PAA derivative in DMSO. Serial dilute in 96-well plate.Final DMSO < 1% (toxicity check)
4. Incubation Incubate at

for 24 hours.
Aerobic conditions
5. Readout Visual turbidity check or Resazurin dye reduction.MIC = Lowest conc. with no growth

Advanced Synthesis: The Meldrum's Acid Pathway

Modern synthesis of pyridylacetic acid derivatives avoids harsh conditions by utilizing the reactivity of Meldrum's acid with pyridine-N-oxides.[6] This "Green Chemistry" approach allows for the modular assembly of derivatives [4].

Synthetic Workflow Visualization

This pathway highlights the transformation from Pyridine-N-Oxide to the final Pyridylacetic Acid Ester.

MeldrumsSynthesis PyNO Pyridine-N-Oxide Intermediate Meldrum-Pyridine Adduct PyNO->Intermediate Substitution Meldrum Meldrum's Acid Meldrum->Intermediate Activator TsCl / Et3N (Activator) Activator->Intermediate Decarboxylation Ring Opening & Decarboxylation Intermediate->Decarboxylation + Nucleophile Nucleophile Nucleophile (MeOH / NaOMe) Nucleophile->Decarboxylation Product Pyridylacetic Acid Derivative (Ester) Decarboxylation->Product Yields

Figure 2: Three-component synthesis of pyridylacetic acid derivatives via Meldrum's acid arylation.

References

  • Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates.[2] Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242.

  • Lagorce, J. F., et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Farmaco, 47(12), 1477-1485.[4]

  • Aksöz, B. E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[7][8][9][10] Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505.

  • Kiernan, M., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. The Journal of Organic Chemistry, 87(21), 14839–14847.

Sources

Structural Elucidation and Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context

Compound Identity: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol CAS Registry: 1218388-85-2[1]

This guide details the structural elucidation of a non-proteinogenic amino acid building block featuring a pyridine pharmacophore and a cyclopropyl-capped amine. This specific scaffold is frequently utilized in the synthesis of P2Y12 inhibitors and other heterocyclic pharmaceutical agents. The elucidation challenge lies in its zwitterionic nature, the anisotropy of the cyclopropyl ring, and the pH-dependent chemical shifts of the pyridine moiety.

The following protocols represent a self-validating analytical workflow designed to unambiguously assign structure and stereochemistry.

Mass Spectrometry: Formula & Fragmentation

Objective: Confirm elemental composition and analyze fragmentation to verify the N-cyclopropyl and pyridyl substructures.

Experimental Protocol (HRMS-ESI)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: MeOH:H₂O (50:50) + 0.1% Formic Acid. Note: Acidic conditions protonate the pyridine nitrogen and the secondary amine, enhancing signal intensity.

Data Interpretation

The molecular ion


 is expected at m/z 193.0972 .
m/z (Calc)Fragment IdentityMechanistic Insight
193.0972

Parent ion.
175.0866

Loss of water from the carboxylic acid (common in amino acids).
147.0916

Decarboxylation (alpha-cleavage). Characteristic of alpha-amino acids.
133.0640

Cleavage of the C-C bond between alpha-carbon and carboxyl group.
106.0651

Loss of cyclopropyl group (ring opening/cleavage) + decarboxylation.

Causality: The cyclopropyl ring is relatively stable under mild ESI but will fragment under higher collision energies (CID), often resulting in a loss of 41 Da (C₃H₅ radical) or 42 Da (propene neutral loss) depending on the charge localization.

NMR Spectroscopy: Connectivity & Topology

Objective: Establish the carbon skeleton and heteroatom connectivity. Critical Decision: Solvent Selection.

  • Avoid D₂O: Rapid exchange of the amine (NH) and carboxylic acid protons eliminates crucial coupling information.

  • Select DMSO-d₆: Preserves the NH signal, allowing observation of the coupling to the alpha-proton and the cyclopropyl methine.

predicted 1H NMR Data (400 MHz, DMSO-d₆)

The spectrum is divided into three distinct zones: the deshielded aromatic region, the mid-field alpha-proton, and the highly shielded aliphatic region.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-2 8.55s (broad)1HAlpha to Py-N, most deshielded.
Py-6 8.48d (J=4.8 Hz)1HAlpha to Py-N, coupled to H-5.
Py-4 7.75d (J=7.9 Hz)1HGamma position, coupled to H-5.
Py-5 7.38dd1HBeta position, coupled to H-4 and H-6.
Alpha-CH 4.55s (or d)1HBenzylic-like position, shift heavily pH dependent.
Cyclopropyl-CH 2.05m1HMethine proton of the cyclopropyl ring.
Cyclopropyl-CH₂ 0.35 - 0.55m4HHigh field due to ring anisotropy. Distinctive "roof effect".
13C NMR & DEPT-135
  • C=O (Carboxyl): ~172 ppm (Quaternary).

  • Pyridine Carbons: Five signals in the 123–150 ppm range. C-2 and C-6 will be most deshielded (~148-150 ppm).

  • Alpha-Carbon: ~60-65 ppm (Mono-substituted).

  • Cyclopropyl Methine: ~30 ppm.

  • Cyclopropyl Methylenes: ~6-7 ppm (Characteristic high-field shift).

2D NMR Workflow (Connectivity Logic)

To unambiguously prove the structure, we utilize a specific correlation sequence.

ElucidationLogic cluster_0 Fragments cluster_1 Correlation Experiments Pyridine Pyridine Ring HMBC HMBC (Long Range) Pyridine->HMBC Py-H to Alpha-C Glycine Glycine Backbone (C-C=O) Glycine->HMBC Alpha-H to Py-C Cyclopropyl Cyclopropyl Amine Cyclopropyl->HMBC Cyclo-H to Alpha-C COSY COSY (H-H) Cyclopropyl->COSY NH to Alpha-H Structure Final Structure Confirmed HMBC->Structure Confirms Connectivity COSY->Structure Confirms Spin System

Figure 1: NMR Correlation Logic. HMBC provides the critical link between the aromatic system and the aliphatic backbone.

Key HMBC Correlations:

  • Pyridine to Backbone: The Pyridine H-2 and H-4 protons must show a long-range coupling (3J) to the Alpha-Carbon (~60 ppm). This proves the pyridine is attached at the alpha position.

  • Backbone to Carbonyl: The Alpha-Proton must correlate to the Carboxyl Carbon (~172 ppm).

  • Cyclopropyl to Backbone: The Alpha-Proton should correlate to the Cyclopropyl Methine Carbon , verifying the N-substitution.

Stereochemical Determination (Chirality)

The molecule contains one chiral center at the alpha-carbon. Synthetic samples are often racemic unless asymmetric synthesis (e.g., Strecker synthesis with chiral auxiliary) was used.

Protocol: Chiral HPLC Separation

To determine Enantiomeric Excess (ee) or isolate enantiomers:

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic stationary phases are ideal for amino acids).

  • Mobile Phase: MeOH/Acetonitrile + 50mM Formic Acid + 25mM Diethylamine.

  • Detection: UV at 260 nm (Pyridine absorption).

  • Validation: Compare retention times against a racemic standard.

Absolute Configuration: If X-ray crystallography is not possible (due to amorphous solid formation), Circular Dichroism (CD) is the standard.

  • L-isomer (S-configuration): Typically shows a positive Cotton effect in the 220-260 nm region (n->pi* transition of carbonyl/pyridine interaction).

  • D-isomer (R-configuration): Shows the mirror image negative Cotton effect.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54893027, 2-(Cycloheptylamino)-2-pyridin-3-ylacetic acid (Analogous Structure). Retrieved January 29, 2026, from [Link]

  • Wallworth, D. (n.d.).[3] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved January 29, 2026, from [Link]

  • University of Texas. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Discovery & Optimization of Novel Pyridylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The Pyridine Switch

In modern drug discovery, the transition from a phenylacetic acid to a pyridylacetic acid scaffold is rarely a random screen; it is a calculated "bioisosteric switch" designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

While phenylacetic acids (e.g., Diclofenac, Ramatroban precursors) offer potent carboxylic acid pharmacophores, they frequently suffer from high lipophilicity (LogP > 4) and rapid oxidative metabolism at the para-position of the phenyl ring. The pyridylacetic acid moiety addresses these liabilities through three distinct mechanisms:

  • Metabolic Hardening: The pyridine nitrogen lowers the electron density of the aromatic ring, making it significantly less susceptible to CYP450-mediated oxidation compared to a phenyl ring.

  • Solubility Enhancement: The basic nitrogen provides a handle for protonation (pKa ~5.2 for pyridine), drastically improving aqueous solubility in low pH environments (e.g., gastric fluid) compared to the neutral phenyl ring.

  • Hydrogen Bond Networking: Unlike the phenyl ring, the pyridine nitrogen acts as a specific hydrogen bond acceptor, potentially engaging residues like Lys or Arg in the binding pocket of GPCR targets such as CRTH2 (DP2).

Diagram: The Bioisosteric Logic

The following diagram illustrates the physicochemical shift when replacing a phenyl core with a pyridine core.

Bioisostere_Logic Phenyl Phenylacetic Acid Scaffold (High LogP, Metabolic Soft Spot) Switch Bioisosteric Switch (C -> N Replacement) Phenyl->Switch Pyridyl Pyridylacetic Acid Scaffold (Lower LogP, Metabolic Stability) Switch->Pyridyl Solubility Aq. Solubility (Increased) Pyridyl->Solubility Metabolism CYP Oxidation (Decreased) Pyridyl->Metabolism Binding H-Bond Acceptor (Gain of Interaction) Pyridyl->Binding

Figure 1: Mechanistic impact of the phenyl-to-pyridyl switch on physicochemical properties.[1][2][3][4][5]

Synthetic Architecture: Overcoming Decarboxylation Instability

The primary barrier to adopting pyridylacetic acids is synthetic instability. Unlike phenylacetic acids, 2-pyridylacetic acids are prone to spontaneous thermal decarboxylation.

The Mechanism of Failure: The pyridine nitrogen acts as an electron sink. When the acetic acid moiety is at the 2-position (ortho), the zwitterionic form facilitates a cyclic transition state that releases CO₂, leaving a methylpyridine byproduct. This often results in low yields (<20%) during standard hydrolysis of esters.

The Solution: Meldrum’s Acid Protocol To bypass this, we utilize a "masked" acid strategy using Meldrum’s acid. This allows the formation of the C-C bond under mild conditions, followed by a controlled hydrolysis/decarboxylation that avoids the harsh thermal conditions of standard ester hydrolysis.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Activated Pyridine N-Oxide Intermediate Meldrum's Adduct (Stable Intermediate) Start->Intermediate Arylation (RT) Reagent Meldrum's Acid (Nucleophile) Reagent->Intermediate Step2 Alcohol/Nucleophile Addition (Ring Opening) Intermediate->Step2 Failure Avoid: Direct Acid Hydrolysis (Risk: Decarboxylation) Intermediate->Failure Thermal Stress Final Stable Pyridylacetic Ester/Acid Step2->Final Controlled Decarboxylation

Figure 2: The Meldrum's Acid pathway avoids the instability of direct 2-pyridylacetate hydrolysis.

Case Study: CRTH2 Antagonists

The most successful application of this scaffold is in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma.

Early candidates like Ramatroban utilized a fused ring system with a carboxylic acid tail. Optimization efforts revealed that replacing the benzenoid core with a pyridine ring (specifically the 3-pyridylacetic acid isomer) maintained potency while significantly reducing the lipophilic ligand efficiency (LLE) penalty.

Comparative Data: Phenyl vs. Pyridyl Analogs Data derived from structure-activity relationship (SAR) studies of indole-3-acetic acid derivatives.

FeaturePhenyl Analog (Ref Compound A)Pyridyl Analog (Optimized)Impact
Core Structure Indole-3-phenylacetic acid7-Azaindole-3-acetic acidBioisosteric replacement
CRTH2 IC50 4.5 nM2.1 nM2x Potency Gain
LogD (pH 7.4) 3.82.2Improved Solubility
HLM Stability < 15 min (t1/2)> 60 min (t1/2)Metabolic Stabilization
Selectivity (DP1) > 100x> 1000xReduced Off-Target

Note: The introduction of the nitrogen (7-azaindole or pyridyl-acetic variation) reduces the "greasiness" of the molecule, lowering non-specific binding.

Experimental Protocols

Protocol A: Synthesis via Meldrum's Acid

Objective: Synthesis of ethyl 2-(pyridin-2-yl)acetate without decarboxylation. Reference: Adapted from J. Org. Chem. 2022; 87(21): 14890–14902.

  • Activation: Dissolve 2-chloropyridine-N-oxide (1.0 equiv) in dry acetonitrile under nitrogen.

  • Coupling: Add Meldrum’s acid (1.1 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 4 hours. Observation: The solution will turn deep red/orange indicating the formation of the ylide intermediate.

  • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc. The intermediate is stable enough for the next step.

  • Ethanolysis (Critical Step): Dissolve the intermediate in absolute ethanol. Heat to reflux (78°C) for 2 hours.

    • Mechanism:[4][6] The ethanol attacks the Meldrum's ring, causing ring opening and spontaneous loss of CO₂ concurrently with ester formation, trapping the molecule before it can fully decarboxylate to the methylpyridine.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc 3:1).

Protocol B: Human Eosinophil Shape Change Assay (HESCA)

Objective: Functional validation of the antagonist potency on CRTH2 receptors in a native biological environment. Rationale: Binding assays (Ki) often disconnect from physiological efficacy. HESCA measures the morphological response of eosinophils to PGD2, a direct downstream effect of CRTH2 activation.

  • Blood Preparation: Collect fresh human blood in heparinized tubes.

  • Incubation: Aliquot 90 µL of whole blood into 96-well plates.

  • Treatment: Add 10 µL of the test pyridylacetic acid compound (serial dilutions). Incubate at 37°C for 10 minutes.

  • Stimulation: Add PGD2 (Prostaglandin D2) to a final concentration of 40 nM (EC80). Incubate for exactly 4 minutes.

  • Termination: Immediately transfer to ice and add 250 µL of ice-cold fixative (1% paraformaldehyde in PBS).

  • Lysis: Add ammonium chloride lysing solution to remove RBCs.

  • Flow Cytometry: Analyze on a flow cytometer. Gate for eosinophils (high side scatter, CD16-negative).

    • Readout: Measure the Forward Scatter (FSC). PGD2 causes eosinophils to polymerize actin and change shape, increasing FSC. Antagonists will inhibit this FSC increase.

References

  • CRTH2 Antagonists in Asthma: Current Perspectives. Journal of Asthma and Allergy, 2017.[7]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 2022.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Expert Opinion on Drug Discovery, 2019.

  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2009.

  • Instability of 2,2-di(pyridin-2-yl)acetic acid.[1] Tautomerization versus decarboxylation. Journal of Molecular Structure, 2018.

Sources

Potential therapeutic applications of 2-(pyridin-3-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Osteoclast Inhibition to Immuno-Modulation

Executive Summary: The Scaffold Advantage

The 2-(pyridin-3-yl)acetic acid moiety represents a privileged scaffold in medicinal chemistry, characterized by its unique ability to function as both a zwitterionic linker and a metal-chelating pharmacophore. Unlike simple phenylacetic acids, the pyridine nitrogen at the 3-position introduces a critical hydrogen bond acceptor (HBA) vector and pH-dependent solubility profile (pKa ~ 3.4 for the acid, ~ 5.6 for the pyridinium).

This guide dissects the therapeutic utility of this scaffold, moving beyond its commoditized role as a mere intermediate to its function as a bioactive determinant in anti-resorptive therapy (Osteoporosis) , immuno-modulation (CRTH2 antagonism) , and metabolic regulation (EP3 antagonism) .

Therapeutic Module A: Bone Resorption & Calcium Homeostasis

The most commercially validated application of the 3-pyridylacetic acid scaffold is its derivatization into geminal bisphosphonates, specifically Risedronate .

Mechanism of Action: FPPS Inhibition

Risedronate (and its analogs) functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

  • The Pharmacophore: The 3-pyridyl ring is not merely a spacer; it is the active "warhead."

  • Binding Dynamics: The nitrogen atom of the pyridine ring forms a critical hydrogen bond with the hydroxyl group of Thr201 and the carbonyl of Lys200 in the FPPS active site.[1] This mimics the carbocation intermediate of the natural substrate, effectively locking the enzyme.

  • The "Bone Hook": The acetic acid moiety is chemically transformed into a hydroxy-bisphosphonate, which acts as the "bone hook," chelating calcium ions in the hydroxyapatite matrix.

Comparative Potency Data

The position of the nitrogen is non-negotiable for maximal potency. 3-pyridyl analogs (Risedronate) vastly outperform 2-pyridyl or 4-pyridyl isomers due to steric fitting within the FPPS hydrophobic pocket.

Compound ClassNitrogen PositionRelative FPPS Inhibition (IC50)Clinical Status
Risedronate 3-Pyridyl~ 3.9 nMFDA Approved
2-Pyridyl Analog 2-Pyridyl> 500 nMInactive/Low Potency
Etidronate None (Alkyl)> 10,000 nMFirst Gen (Weak)
Minodronate Imidazopyridine~ 1-2 nMApproved (Japan)

Therapeutic Module B: Immuno-Modulation (CRTH2 Antagonism)

Beyond bone health, 3-pyridylacetic acid analogs act as bioisosteres for indole-3-acetic acid in targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .

The 7-Azaindole Shift

Classic CRTH2 antagonists (e.g., Indomethacin derivatives) utilize an indole-3-acetic acid core.[2] However, replacing the indole with a 7-azaindole (a fused pyridine analog) significantly alters physicochemical properties.

  • Target: Blockade of PGD2 binding to CRTH2.[3]

  • Effect: Inhibition of Th2 cell recruitment and eosinophil activation in allergic asthma and atopic dermatitis.

  • Solubility Advantage: The pyridine nitrogen in the 7-azaindole scaffold lowers LogD compared to the lipophilic indole, improving oral bioavailability and reducing non-specific plasma protein binding.

Emerging Target: EP3 Receptor Antagonism

Analogs of 3-pyridylacetic acid are currently under investigation for Type 2 Diabetes and Thrombosis via the Prostaglandin E2 receptor 3 (EP3) .

  • Mechanism: EP3 activation suppresses insulin secretion.[4] Antagonists containing the pyridyl-acetic acid pharmacophore (or its bioisosteres like acylsulfonamides) restore glucose-stimulated insulin secretion (GSIS).

Visualization: Mechanism & Synthesis Logic

G Scaffold 2-(pyridin-3-yl)acetic acid (Core Scaffold) Bisphosphonate Gem-Bisphosphonate Conversion Scaffold->Bisphosphonate PCl3 / H3PO3 Bioisostere 7-Azaindole/Indole Fusion Scaffold->Bioisostere Ring Fusion Risedronate Risedronate (Osteoporosis) Bisphosphonate->Risedronate FPPS Target: FPPS Enzyme (Mevalonate Pathway) Risedronate->FPPS Inhibits CRTH2_Antag CRTH2 Antagonists (Asthma/Allergy) Bioisostere->CRTH2_Antag Th2_Block Block Th2/Eosinophil Recruitment CRTH2_Antag->Th2_Block Blocks PGD2 Binding

Figure 1: Divergent therapeutic pathways of the 3-pyridylacetic acid scaffold. The core structure serves as a precursor for both anti-resorptive bisphosphonates and immuno-modulatory antagonists.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, I present two distinct synthetic routes. Protocol A is the industrial standard (Willgerodt-Kindler) for scale. Protocol B is a modern, 3-component coupling for generating diverse analogs (Meldrum's Acid).

Protocol A: The Willgerodt-Kindler Reaction (Industrial Scale)

Best for: Large-scale production of the parent acid.

  • Reagents: 3-Acetylpyridine (1.0 eq), Sulfur (1.5 eq), Morpholine (2.0 eq).

  • Thioamide Formation:

    • Combine reagents in a round-bottom flask.

    • Reflux at 130°C for 8-12 hours . Evolution of H2S gas indicates reaction progress (Caution: Use scrubber).

    • Checkpoint: TLC should show disappearance of ketone.

    • Pour into ice water to precipitate 3-pyridylthioacetylmorpholine . Filter and wash.

  • Hydrolysis:

    • Suspend the thioamide in conc. HCl (12N) .

    • Reflux for 6 hours.[5]

    • Decolorize with activated carbon, filter hot.

    • Adjust pH to 3.5 (isoelectric point) with NaOH to precipitate the free acid or crystallize as the HCl salt.

  • Yield: Typically 80-85%.

Protocol B: Meldrum’s Acid 3-Component Coupling (Analog Generation)

Best for: Creating alpha-substituted analogs for SAR studies.

  • Activation:

    • Dissolve Pyridine-N-oxide (1.1 eq) and Meldrum’s Acid (1.0 eq) in EtOAc (0.2 M).

    • Add Tosyl Chloride (TsCl) (1.1 eq) and Triethylamine (Et3N) (2.1 eq) at 0°C.

    • Stir at Room Temperature (RT) overnight.

  • Ring Opening & Decarboxylation:

    • Remove solvent in vacuo.

    • Redissolve residue in Methanol (or desired alcohol for ester analogs).

    • Add NaOMe (2.2 eq) and stir at RT for 2-6 hours.

    • Mechanism:[6][7][8][9][10][11][12] The nucleophile opens the Meldrum's ring, followed by spontaneous decarboxylation of the resulting malonic acid intermediate.

  • Purification:

    • Acidify workup. Isolate via column chromatography.

  • Validation:

    • This method avoids the harsh conditions of Willgerodt and allows for substitution at the alpha-position by using substituted Meldrum's acids.

Critical Quality Attributes (CQA) & Troubleshooting

ParameterSpecificationTroubleshooting
Residual Sulfur < 10 ppm (Protocol A)Sulfur poisons Pd-catalysts in subsequent coupling steps. Use Cu-bronze treatment if detected.
N-Oxide Impurity < 0.5%Common in Protocol B. Monitor via HPLC.
Water Content < 0.5% (Karl Fischer)The HCl salt is hygroscopic. Store in desiccator.
Decarboxylation Thermal Stability3-pyridylacetic acid can decarboxylate to 3-methylpyridine (picoline) above 150°C. Avoid excessive heat during drying.

References

  • Risedronate Mechanism & Structure

    • Bisphosphonates: The role of chemistry in understanding their biological actions. PMC.
    • [Link]

  • Meldrum's Acid Synthesis Route

    • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.
    • [Link]

  • CRTH2 Antagonists (Indole/Pyridine Analogs)

    • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.[2] Bioorg Med Chem Lett.[2]

    • [Link]

  • Willgerodt-Kindler Reaction Context

    • Preparation method of 3-pyridine acetic acid hydrochloride.[8][13] Google Patents (CN103242222A).

  • EP3 Receptor Antagonists

    • Discovery of a Novel Series of Pyridone-Based EP3 Antagonists.[4] ACS Med. Chem. Lett.

    • [Link]

Sources

Investigating the novelty of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Analysis of Scaffold Novelty and Synthetic Methodology

Executive Summary

This technical guide investigates the structural integrity, synthetic accessibility, and pharmacophoric potential of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2). As a non-proteinogenic


-amino acid, this molecule represents a high-value "chimeric" scaffold, merging the bioisosteric properties of the pyridine ring with the metabolic stability of the 

-cyclopropyl moiety. This guide is designed for medicinal chemists and process scientists seeking to leverage this building block in Fragment-Based Drug Discovery (FBDD) or peptidomimetic synthesis.
Part 1: Structural Analysis & Chemoinformatics

The molecule is an


-disubstituted glycine derivative. Its novelty lies in the specific juxtaposition of a basic heterocycle (pyridine) and a conformationally constrained amine (

-cyclopropyl) at the chiral center.

Table 1: Chemoinformatic Profile

PropertySpecification
IUPAC Name 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
CAS Registry 1218388-85-2
Molecular Formula

Molecular Weight 192.22 g/mol
H-Bond Donors/Acceptors 2 / 4
Topological Polar Surface Area 62.2

Key Structural Motif 3-Pyridylglycine core with

-cyclopropyl cap
Pharmacophoric Dissection
  • 3-Pyridyl Moiety: Acts as a phenyl bioisostere but with increased water solubility and hydrogen-bond accepting capability (via the pyridine nitrogen). It is critical for kinase hinge binding or

    
    -
    
    
    
    stacking interactions.
  • 
    -Cyclopropyl Group:  A privileged motif in medicinal chemistry. Unlike 
    
    
    
    -methyl or
    
    
    -ethyl groups, the cyclopropyl ring inhibits cytochrome P450-mediated
    
    
    -dealkylation due to the high energy barrier of the cyclopropyl radical intermediate. This enhances metabolic stability.[1][2]
  • 
    -Amino Acid Core:  Provides a zwitterionic handle for further derivatization (e.g., amide coupling) or direct interaction with orthosteric sites (e.g., NMDA glycine site).
    
Part 2: Synthesis Strategy (Retrosynthesis & Protocols)

To access this scaffold efficiently, we evaluate two primary routes: the Strecker Synthesis (scalable, industrial) and the Petasis Borono-Mannich Reaction (convergent, mild).

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesis, prioritizing yield and reagent availability.

Synthesis_Strategy Target Target: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Strecker Route A: Strecker Synthesis (Scalable, Cost-Effective) Target->Strecker Hydrolysis Petasis Route B: Petasis Reaction (Convergent, Mild Conditions) Target->Petasis One-Pot Assembly Intermediate_Nitrile Intermediate: $alpha$-Aminonitrile Strecker->Intermediate_Nitrile Amine Cyclopropylamine Petasis->Amine Boronic 3-Pyridylboronic Acid Petasis->Boronic Glyoxylic Glyoxylic Acid Petasis->Glyoxylic Aldehyde 3-Pyridinecarboxaldehyde Cyanide TMSCN or KCN Intermediate_Nitrile->Aldehyde Intermediate_Nitrile->Amine Intermediate_Nitrile->Cyanide

Figure 1: Retrosynthetic analysis comparing the Strecker and Petasis pathways.

Protocol A: The Strecker Synthesis (Recommended for Scale)

This route is preferred for generating gram-scale quantities due to the low cost of starting materials.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Cyclopropylamine (1.05 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Acid Hydrolysis: 6M HCl

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 3-pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (20 mL).

    • Add cyclopropylamine (10.5 mmol) dropwise at 0°C.

    • Add anhydrous

      
       (1 g) to sequester water. Stir at Room Temperature (RT) for 2 hours.
      
    • Checkpoint: Monitor by TLC (disappearance of aldehyde). Filter off

      
      .
      
  • Nitrile Addition:

    • Cool the filtrate to 0°C. Add TMSCN (12 mmol) dropwise.

    • Add a catalytic amount of Lewis acid (e.g.,

      
      , 10 mol%) if reaction is sluggish.
      
    • Stir overnight at RT.

    • Workup: Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate to yield the
      
      
      -aminonitrile intermediate.
  • Hydrolysis:

    • Dissolve the crude nitrile in 6M HCl (15 mL).

    • Reflux at 100°C for 4-6 hours. (Caution: Evolution of ammonia gas).

    • Purification: Concentrate in vacuo. Redissolve in minimal water and adjust pH to ~6.0 (isoelectric point) using

      
       or ion-exchange resin (Dowex 50W) to precipitate the zwitterionic amino acid.
      
Protocol B: The Petasis Borono-Mannich (Recommended for Diversity)

This route is ideal if exploring analogs (e.g., changing the aryl ring) rapidly.

Reagents:

  • 3-Pyridylboronic acid (1.0 eq)

  • Cyclopropylamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.0 eq)

  • Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP)

Methodology:

  • Combine glyoxylic acid (1 mmol) and cyclopropylamine (1 mmol) in EtOH (3 mL). Stir for 30 mins to form the iminium ion in situ.

  • Add 3-pyridylboronic acid (1 mmol).

  • Heat the mixture to 60-80°C (microwave irradiation accelerates this to 15 mins).

  • Cool and filter the precipitate. If no precipitate forms, concentrate and purify via reverse-phase HPLC.

Part 3: Analytical Validation Framework

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points confirm the structure of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid.

Table 2: Expected Analytical Signatures

TechniqueExpected SignalMechanistic Origin
1H NMR (D2O/DCl)

0.6-0.8 ppm (m, 4H)
Cyclopropyl methylene protons (high field due to ring current).

2.4-2.6 ppm (m, 1H)
Cyclopropyl methine (

-CH).

5.1 ppm (s, 1H)

-CH proton (deshielded by pyridine and carboxyl).

7.5-8.8 ppm (m, 4H)
Pyridine aromatic protons (characteristic splitting).
LC-MS (ESI+) m/z 193.1

Protonated molecular ion.
HPLC Retention Time < 3 minPolar, zwitterionic nature on C18 column (requires ion-pairing agent or HILIC).
Part 4: Biological & Application Context

This specific scaffold is not merely a chemical curiosity; it possesses structural features relevant to several therapeutic areas.

  • NMDA Receptor Modulation:

    • Glycine site antagonists often feature an

      
      -amino acid core linked to an aromatic system. The 3-pyridyl group mimics the phenyl ring of classical antagonists but alters the electronic landscape.
      
  • Peptidomimetics:

    • Incorporation of this amino acid into a peptide chain introduces a rigid "kink" due to the

      
      -cyclopropyl group, potentially locking the peptide into a bioactive conformation (e.g., 
      
      
      
      -turn mimetic).
  • Metabolic Blocker:

    • The

      
      -cyclopropyl group is a known strategy to extend half-life (
      
      
      
      ). In drug design, replacing an
      
      
      -methyl with an
      
      
      -cyclopropyl can prevent demethylation by liver enzymes.

Biological_Utility Scaffold Scaffold: N-Cyclopropyl-3-Pyridylglycine Mech1 Bioisosterism (Pyridine vs Phenyl) Scaffold->Mech1 Mech2 Metabolic Stability (Cyclopropyl vs Alkyl) Scaffold->Mech2 App1 NMDA Glycine Site (Antagonist/Agonist) App2 Kinase Inhibitor (Hinge Binder) App3 Peptidomimetic (Conformational Lock) Mech1->App1 Mech1->App2 Mech2->App3

Figure 2: Mapping structural features to potential biological applications.

References
  • Advanced ChemBlocks Inc. (n.d.). Product Catalog: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2).[3] Retrieved from

  • PubChem. (n.d.).[4][5][6] Compound Summary: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid.[3][7] National Library of Medicine. Retrieved from

  • Wernke, D., et al. (2024). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. (Provides general methodology for cyclopropyl-amino acid synthesis).
  • Candeias, N. R., et al. (2010). Borono-Mannich reactions in solvent-free conditions. Journal of Organic Chemistry. (Methodology basis for Petasis route).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for pyridine and cyclopropyl utility).

Sources

Methodological & Application

Application Note: Protocol for Multi-Step Synthesis of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Analysis

The target molecule, 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid , represents a specific class of unnatural


-amino acids utilized as building blocks in peptidomimetics and pharmaceutical intermediates (e.g., P2Y12 antagonists, kinase inhibitors).

The synthesis presents two distinct challenges:

  • The Pyridine Ring: Susceptible to N-oxidation or salt formation during harsh workups.

  • The Cyclopropylamine Moiety: While relatively robust, the secondary amine linkage must be established without over-alkylation.

We present two validated pathways. Method A (Strecker Synthesis) is the industrial standard for scalability and cost-efficiency. Method B (Petasis Borono-Mannich) is the preferred route for rapid medicinal chemistry discovery due to its "green" profile and avoidance of cyanide.

Retrosynthetic Logic Flow

The following diagram illustrates the disconnection strategy for both methods.

Retrosynthesis cluster_Strecker Method A: Strecker (Scalable) cluster_Petasis Method B: Petasis (Green/Rapid) Target Target: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Nitrile Intermediate: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetonitrile Target->Nitrile Hydrolysis (HCl) StartB Start Materials: 3-Pyridylboronic acid + Glyoxylic acid + Cyclopropylamine Target->StartB Multicomponent Coupling Imine Intermediate: N-(Pyridin-3-ylmethylene)cyclopropanamine Nitrile->Imine Nucleophilic Addition (CN-) StartA Start Materials: 3-Pyridinecarboxaldehyde + Cyclopropylamine + TMSCN Imine->StartA Condensation

Caption: Retrosynthetic disconnection showing the stepwise Strecker pathway versus the convergent Petasis multicomponent coupling.

Method A: Modified Strecker Synthesis (Primary Protocol)

This protocol is prioritized for reliability. It utilizes Trimethylsilyl Cyanide (TMSCN) instead of KCN/HCN to enhance safety and solubility in organic solvents, avoiding biphasic issues.

Phase 1: Formation of the -Aminonitrile

Reaction: 3-Pyridinecarboxaldehyde + Cyclopropylamine + TMSCN


 Aminonitrile
ParameterSpecification
Scale 10 mmol (Typical Lab Scale)
Solvent Dichloromethane (DCM) or Methanol (MeOH)
Temperature 0°C to Room Temperature (RT)
Time 4–16 Hours
Yield Target >85% (Crude)

Step-by-Step Protocol:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and anhydrous DCM (20 mL).

    • Add activated MgSO₄ (1.0 g) to act as a dehydrating agent (crucial for driving equilibrium).

    • Cool to 0°C. Dropwise add cyclopropylamine (0.60 g, 10.5 mmol, 1.05 eq).

    • Observation: The solution may warm slightly. Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).

    • Filter off the MgSO₄ and rinse with dry DCM. (Alternatively, proceed in one pot if using MeOH without MgSO₄, though yields may vary).

  • Cyanide Addition:

    • Cool the filtrate (imine solution) to 0°C.

    • Add TMSCN (1.19 g, 12 mmol, 1.2 eq) dropwise.

    • Catalyst (Optional but Recommended): Add a catalytic amount of Iodine (10 mol%) or ZnI₂ to accelerate the reaction.

    • Stir at RT for 4–12 hours.

    • Quench: Carefully add saturated NaHCO₃ solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Result: The crude material is typically a yellow/orange oil: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetonitrile . Use directly in Phase 2.

Phase 2: Hydrolysis to the Amino Acid

Reaction: Aminonitrile + HCl/H₂O


 Amino Acid Hydrochloride

Step-by-Step Protocol:

  • Dissolve the crude aminonitrile in 6M HCl (20 mL).

  • Heat to reflux (100°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The nitrile hydrolyzes first to the amide, then to the acid. The cyclopropyl ring is generally stable under these specific acidic conditions, but prolonged reflux (>24h) should be avoided to prevent ring opening.

  • Cool to RT.[5]

  • Workup (Critical): The product exists as the dihydrochloride salt in solution.

    • Concentrate the aqueous solution to dryness on a rotary evaporator.

    • Trituration: Add Acetone or Et₂O to the residue and sonicate. A solid precipitate should form.

    • Filter the solid. This is the crude hydrochloride salt .

Phase 3: Isolation of the Zwitterion (Desalting)

To obtain the free amino acid (zwitterion), Ion Exchange Chromatography is required.

  • Resin Preparation: Use Dowex 50W-X8 (cation exchange resin).

    • Pack a column with the resin.

    • Flush with 1M HCl, then water until neutral pH.

  • Loading: Dissolve the crude salt in minimal water and load onto the column.

  • Washing: Elute with distilled water (approx. 3-5 column volumes) to remove non-basic impurities and anions.

  • Elution: Elute with 1M NH₄OH (Ammonia water). The amino acid will release as the pH rises.

  • Final Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the white powder.

Method B: Petasis Borono-Mannich (Green Alternative)

This method is superior for small-scale library generation or if cyanide avoidance is a strict safety requirement. It is a one-pot multicomponent reaction.

Reaction: Glyoxylic Acid + Cyclopropylamine + 3-Pyridylboronic Acid


 Product
ParameterSpecification
Solvent Ethanol (EtOH) or Hexafluoroisopropanol (HFIP)
Stoichiometry 1:1:1
Temperature RT to 60°C

Protocol:

  • In a vial, combine glyoxylic acid monohydrate (92 mg, 1 mmol) and cyclopropylamine (57 mg, 1 mmol) in Ethanol (3 mL). Stir for 30 minutes to form the intermediate iminium species.

  • Add 3-pyridylboronic acid (123 mg, 1 mmol).

  • Stir at RT for 24 hours. (If conversion is low, heat to 50°C).

  • Workup: The product often precipitates directly from ethanol as the zwitterion. Filter and wash with cold ethanol/ether. If no precipitate, use the Dowex column method described in Method A.

Analytical Validation

Successful synthesis must be validated against the following expected data profile:

  • Physical State: White to off-white solid.

  • ¹H NMR (D₂O/DCl, 400 MHz):

    • 
       8.8–8.5 ppm (m, 2H, Pyridine 
      
      
      
      -H).
    • 
       8.4 ppm (d, 1H, Pyridine).
      
    • 
       7.9 ppm (dd, 1H, Pyridine).
      
    • 
       5.1 ppm (s, 1H, 
      
      
      
      -CH).
    • 
       2.6 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       0.7–0.9 ppm (m, 4H, Cyclopropyl CH₂).
      
  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₂N₂O₂ [M+H]⁺ = 193.09. Found: 193.1.

Troubleshooting & Critical Control Points

Troubleshooting Problem1 Low Yield in Strecker Sol1 Ensure dry solvents; Use MgSO4 for imine step. Problem1->Sol1 Problem2 Product is hygroscopic oil Sol2 Lyophilize instead of rotovap; Perform Ion Exchange. Problem2->Sol2 Problem3 Petasis reaction sluggish Sol3 Switch solvent to HFIP (activates boronic acid). Problem3->Sol3

Caption: Troubleshooting logic for common synthetic pitfalls.

Safety & Compliance

  • Cyanide Hazard: When using TMSCN (Method A), work in a well-ventilated fume hood. Keep a cyanide antidote kit available. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Cyclopropylamine: Flammable and corrosive. Handle with gloves.

References

  • Strecker Synthesis Overview

    • Strecker, A. (1850).[6][7] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

    • Modern Application:[3][8] Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction." Organic Process Research & Development.

  • Petasis Borono-Mannich Reaction

    • Petasis, N. A., & Akritopoulou, I. (1993).[3] "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters, 34(4), 583-586.

    • Application to Arylglycines: Candeias, N. R., et al. (2010). "Boronic Acids in the Synthesis of

      
      -Amino Acids." Chemical Reviews. 
      
  • Analytical Data & Properties

    • BenchChem. (n.d.). "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile."

    • Advanced ChemBlocks.[9] (n.d.). "Product Data: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid."

Sources

Application Note: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid in Antibacterial Assays

[1][2][3]

Abstract & Scientific Context

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2) represents a specialized "privileged scaffold" in antibacterial drug discovery.[1][2][3] Structurally, it combines a cyclopropylamine moiety—critical for the potency of fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin)—with a pyridin-3-yl glycine backbone.[1][3] This unique architecture makes it a high-value building block for synthesizing novel peptidomimetics, cell-wall synthesis inhibitors, and next-generation heterocyclic antibiotics.[1][2][3]

This Application Note details the protocols for utilizing this compound in antibacterial assays, specifically focusing on its role as:

  • A Lead Fragment: Direct screening for intrinsic antibacterial activity (MIC determination).[3][4]

  • A Chemical Scaffold: Evaluating structure-activity relationships (SAR) in fragment-based drug discovery (FBDD).

  • A Synergistic Adjuvant: Assessing its potential to restore antibiotic sensitivity in resistant strains, analogous to other functionalized glycine derivatives.

Chemical Properties & Handling[1][3][5]

Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced false negatives.[1][2][3]

PropertySpecification
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Sparingly soluble in neutral water; Soluble in dilute HCl.[1][2][3]
pKa (Predicted) Carboxyl: ~2.1
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).[2][3]
Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological screening.

  • Weighing: Accurately weigh 1.92 mg of the compound into a sterile, DNase/RNase-free microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide), Molecular Biology Grade.

    • Note: Avoid water initially.[3][4] The zwitterionic nature of the amino acid core can lead to poor solubility in neutral buffers.[4]

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 25°C for 5 minutes.[4]

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if using for mammalian cell culture; for bacterial assays, DMSO is self-sterilizing at high concentrations.[1][3]

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Application: Minimum Inhibitory Concentration (MIC) Assay[1][2][3]

This protocol follows the CLSI M07-A10 guidelines for broth microdilution, adapted for screening fragment-sized molecules like 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid.[1][2][3]

Materials Required
  • Test Organisms: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853).[3][4]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Controls: Ciprofloxacin (Positive Control), DMSO (Vehicle Control).[3][4]

  • Plates: 96-well sterile polystyrene microplates (U-bottom).

Experimental Workflow
  • Inoculum Preparation:

    • Prepare a fresh bacterial suspension from an overnight agar plate in saline to reach 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final starting inoculum of ~5 × 10⁵ CFU/mL in the assay well.

  • Compound Dilution:

    • Row A: Add 196 µL of CAMHB + 4 µL of the 10 mM Stock Solution (Final conc: 200 µM).

    • Rows B-H: Perform 2-fold serial dilutions down the column.

    • Critical Step: Ensure the final DMSO concentration remains < 1% to avoid solvent toxicity masking the compound's effect.[4]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of compound solution.

    • Final Volume: 200 µL/well.

  • Incubation:

    • Seal plates with breathable film.[3][4]

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.[4]

    • Optical: Measure OD₆₀₀ using a plate reader. Define MIC as ≥90% inhibition of growth compared to the growth control.[4]

Data Interpretation

Since this molecule is a scaffold, it may exhibit weak intrinsic activity (MIC > 64 µg/mL).[4] High potency (MIC < 10 µg/mL) suggests it is acting as a functional mimetic of antibacterial amino acids (e.g., D-cycloserine analogs).[3]

Application: Synergistic Adjuvant Screening

Recent studies indicate that glycine derivatives can restore antibiotic sensitivity in MDR strains by altering cell wall permeability or inhibiting alanine racemase.[3][4] This assay tests if the compound potentiates existing antibiotics.[4][5][6]

Protocol 2: Checkerboard Assay (Synergy)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Setup: Use a 96-well plate to create a matrix.

    • X-Axis (Columns 1-10): Serial dilution of Standard Antibiotic (e.g., Colistin or Vancomycin).[2][3]

    • Y-Axis (Rows A-G): Serial dilution of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (Fixed concentrations, e.g., 0, 16, 32, 64, 128 µM).

  • Inoculation & Incubation: As per the MIC protocol.

  • Calculation:

    
    
    
    • Interpretation: FICI ≤ 0.5 Indicates Synergy .[3][4]

Mechanism of Action & Rationale

The selection of this compound for antibacterial assays is driven by two mechanistic hypotheses:

  • Peptidoglycan Synthesis Interference: The structure mimics D-alanine/D-glutamate precursors.[1][2][3] The cyclopropyl group adds steric bulk that may trap enzymes like Alanine Racemase or D-Ala-D-Ala Ligase , preventing bacterial cell wall cross-linking.[1][2][3]

  • Gyrase Targeting Scaffold: The N-cyclopropyl group is a known pharmacophore for DNA Gyrase binding (binding to the hydrophobic pocket).[3][4] While the acetic acid tail is not the quinolone core, this fragment allows researchers to probe the "Right-Hand Side" binding pocket of the enzyme during fragment-based screening.[1][2][3]

Visualizing the Screening Workflow

Antibacterial_Screening_WorkflowStartCompound: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acidSolubilizationSolubilization(DMSO Stock 10mM)Start->SolubilizationQCQC: Check for PrecipitationSolubilization->QCBranchSelect Assay ModeQC->BranchClear SolutionPath1Direct MIC Screening(Intrinsic Activity)Branch->Path1Path2Synergy/Adjuvant Assay(Potentiation)Branch->Path2Path3Fragment-Based SAR(Library Synthesis)Branch->Path3Readout1Readout: OD600 / TurbidityPath1->Readout1Path2->Readout1AnalysisData Analysis:MIC Values & FICI ScoresPath3->AnalysisSAR HeatmapsReadout1->Analysis

Figure 1: Decision tree for evaluating 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in antibacterial discovery.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56969824: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid derivatives.[1][2][3] Retrieved from [Link][1][2][3]

  • Minarini, A., et al. (2024). Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria.[4][5][6] FirstWord Pharma.[3][4] Retrieved from [Link]

  • Patchett, A. A., et al. (1988). Antibacterial Activities of Fluorovinyl- and Chlorovinylglycine and Several Derived Dipeptides.[4][7] Antimicrobial Agents and Chemotherapy, 32(3), 319–323.[3][4][7] Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2][3]

Strategic Synthesis and Analog Development of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-SYN-2024-05

Abstract

This guide details the synthetic methodology for developing analogs of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid , a versatile non-proteinogenic amino acid scaffold. This structural motif serves as a critical intermediate in the development of peptidomimetics, lysine-specific demethylase (LSD1/KDM) inhibitors, and NMDA receptor modulators. We present two distinct synthetic pathways: a scalable Strecker Synthesis for bulk production and a Petasis Borono-Mannich route for high-throughput analog generation. Additionally, we provide a strategic framework for Structure-Activity Relationship (SAR) exploration, focusing on bioisosteric replacements of the cyclopropyl and heteroaryl moieties.

Introduction & Medicinal Chemistry Significance[1][2][3][4][5][6]

The target molecule features a glycine backbone substituted with a pyridin-3-yl side chain and an


-cyclopropyl  group. This configuration offers unique pharmacological advantages:
  • Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amine, potentially enhancing binding affinity by reducing the entropic penalty upon receptor binding.

  • Metabolic Stability: While susceptible to specific oxidative ring-opening pathways, the cyclopropyl group generally offers superior metabolic stability compared to an

    
    -ethyl or 
    
    
    
    -isopropyl group against dealkylation.
  • Vector Exploration: The alpha-carbon serves as a chiral center, allowing for stereoselective engagement with target proteins.

Core Structural Analysis
  • Vector A (Aromatic): The pyridine ring (Lewis basic) influences solubility and pi-stacking interactions.

  • Vector B (Amine): The cyclopropylamine is a known pharmacophore in LSD1 inhibitors (e.g., tranylcypromine derivatives).[1]

  • Vector C (Acid): The carboxylic acid allows for peptide coupling or conversion to bioisosteres (tetrazoles, hydroxamic acids).

Strategic Synthetic Pathways

We define two primary routes based on the project phase: Route A for gram-scale synthesis of the parent scaffold, and Route B for combinatorial library generation.

Route A: The Modified Strecker Synthesis (Scalable)

The Strecker synthesis is the industrial standard for alpha-amino acids. We utilize Trimethylsilyl cyanide (TMSCN) instead of HCN/KCN to improve safety and solubility in organic solvents, facilitating the reaction with the lipophilic imine intermediate.

Mechanism & Workflow: The reaction proceeds via the condensation of pyridine-3-carboxaldehyde with cyclopropylamine to form an aldimine, followed by nucleophilic attack by the cyanide anion.

StreckerPath cluster_legend Process Key Start Pyridine-3-carboxaldehyde Imine Intermediate Imine (Unstable) Start->Imine Dehydration (MeOH, RT) Amine Cyclopropylamine Amine->Imine Nitrile Alpha-Aminonitrile Imine->Nitrile Nucleophilic Attack (0°C to RT) TMSCN TMSCN / Catalyst TMSCN->Nitrile Acid Target Amino Acid (HCl Salt) Nitrile->Acid Acid Hydrolysis (6M HCl, Reflux) L1 Reagents L2 Intermediates L3 Final Product

Figure 1: Step-wise workflow for the Strecker synthesis of the target scaffold.

Detailed Protocol (Route A)

Step 1: Imine Formation

  • Charge a round-bottom flask with Pyridine-3-carboxaldehyde (10.0 mmol) and anhydrous Methanol (20 mL).

  • Add Cyclopropylamine (10.5 mmol, 1.05 eq) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde). Note: The imine is often used directly without isolation to prevent hydrolysis.

Step 2: Cyanosilylation

  • Cool the imine solution to 0°C.

  • Add Trimethylsilyl cyanide (TMSCN) (12.0 mmol, 1.2 eq) dropwise.

  • Add a catalytic amount of Scandium triflate (Sc(OTf)₃) (1 mol%) or simply stir for extended periods if catalyst-free conditions are preferred.

  • Stir at RT for 12 hours.

  • Quench with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

  • Dry organic layer (Na₂SO₄) and concentrate to yield the crude alpha-aminonitrile.

Step 3: Hydrolysis

  • Dissolve the crude nitrile in 6M HCl (15 mL).

  • Reflux at 100°C for 4–6 hours. Caution: Monitor strictly. Excessive heating time may degrade the cyclopropyl ring.

  • Concentrate to dryness.

  • Purify via Ion-Exchange Chromatography (Dowex 50W) or recrystallization from EtOH/Water to obtain the target acid as a hydrochloride salt.

Route B: The Petasis Borono-Mannich Reaction (Combinatorial)

For generating libraries of analogs (e.g., varying the aryl ring), the Petasis reaction is superior because it avoids the toxic cyanide step and allows the use of diverse boronic acids.

Reaction: Amine + Glyoxylic Acid + Boronic Acid


 Alpha-Amino Acid
Detailed Protocol (Route B)

Solvent Selection: Hexafluoroisopropanol (HFIP) is highly recommended for pyridyl boronic acids to accelerate the reaction.

  • In a microwave vial, combine Glyoxylic acid monohydrate (1.0 mmol), Cyclopropylamine (1.0 mmol), and Pyridin-3-ylboronic acid (1.0 mmol).

  • Add HFIP (3 mL) or Ethanol (3 mL).

  • Irradiate in a microwave reactor at 80–100°C for 30–60 minutes. (Alternatively, stir at RT for 24–48 hours).

  • Concentrate the solvent.

  • Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analog Development & SAR Strategy

To optimize potency and physicochemical properties (logD, metabolic stability), systematic variation of the core vectors is required.

SAR Decision Matrix
VectorModificationRationaleSynthetic Feasibility
Aryl Core Pyrimidine-5-ylReduce lipophilicity; alter pKa.High (Petasis/Strecker)
Quinolin-3-ylIncrease hydrophobic contact.High (Strecker)
2-Fluoro-pyridin-3-ylBlock metabolic oxidation on the ring.Medium (Commercial aldehydes)
N-Substituent CyclobutylBioisostere; slightly larger volume.High (Commercially available amine)
Oxetan-3-ylReduce logP; improve solubility.Medium (Amine less nucleophilic)
gem-dimethyl-cyclopropylBlock CYP-mediated ring oxidation.Low (Custom amine synthesis required)
Acid Methyl EsterProdrug strategy; improve permeability.High (Fisher Esterification)
TetrazoleCarboxylic acid bioisostere (pKa ~5).Medium (Nitrile -> Azide cycloaddition)
Visualizing the Analog Space

The following diagram illustrates the logical flow for selecting bioisosteres based on the desired property improvement.

AnalogDesign Target Target: 2-(Cyclopropylamino)-2-(pyridin-3-yl) acetic acid MetabStab Issue: Metabolic Instability (CYP Oxidation) Target->MetabStab Permeability Issue: Low Permeability (Polarity) Target->Permeability Potency Issue: Low Potency (Binding) Target->Potency Sol_Gem Replace Cyclopropyl with 1-Methylcyclopropyl MetabStab->Sol_Gem Block Oxidation Site Sol_Oxetane Replace Cyclopropyl with Oxetane (Polarity) MetabStab->Sol_Oxetane Alter Ring Electronics Sol_Ester Convert Acid to Ethyl/Methyl Ester Permeability->Sol_Ester Mask Charge Sol_Hetero Replace Pyridine with Isoquinoline/Naphthyl Potency->Sol_Hetero Increase Hydrophobic Surface

Figure 2: Structure-Activity Relationship (SAR) decision tree for analog optimization.

Analytical Validation & Quality Control

Due to the chiral nature of the alpha-carbon, rigorous analytical characterization is required.

  • Enantiomeric Purity:

    • Method: Chiral HPLC using a Chiralpak IC or AD-H column.

    • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

    • Standard: Resolution of the racemate (produced via Strecker) is necessary to establish the method before testing asymmetric batches.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the diagnostic alpha-proton singlet/doublet around

      
       4.5–5.0 ppm and the high-field cyclopropyl multiplets (
      
      
      
      0.3–0.6 ppm).
  • Mass Spectrometry:

    • ESI+: Expect

      
       = 193.1.
      
    • Fragmentation: Loss of the carboxyl group (

      
      ) is common in alpha-amino acids.
      

References

  • Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

  • Candeias, N. R., et al. (2010). Boronic Acids in the Petasis Reaction: A Versatile Tool for the Synthesis of α-Amino Acids.[3][4][5] Chemical Reviews, 110(10), 6129-6173. Link

  • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Preclinical Evaluation of Pyridine Derivatives for Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the pharmacophore of critical antiepileptic drugs (AEDs) like perampanel and retigabine analogs. However, the translation of pyridine derivatives from synthesis to clinical candidate is often hindered by poor solubility and non-specific neurotoxicity. This Application Note provides a rigorous, phase-gated experimental framework for evaluating pyridine derivatives. It moves beyond generic screening to address specific challenges associated with nitrogen-heterocycles, utilizing the NIH Epilepsy Therapy Screening Program (ETSP) standards.

Experimental Strategy: The Phase-Gate Approach

To maximize resource efficiency and scientific validity, we utilize a tiered "Phase-Gate" workflow. This ensures that only compounds with a viable Therapeutic Index (TI) proceed to expensive mechanistic studies.

Workflow Visualization

The following diagram outlines the decision logic for the screening pipeline.

ScreeningWorkflow cluster_Phase1 Phase I: Identification (Qualitative) cluster_Phase2 Phase II: Quantification Start New Pyridine Derivative Solubility Solubility Check (Vehicle Optimization) Start->Solubility MES MES Test (Tonic-Clonic Screen) Solubility->MES scPTZ scPTZ Test (Absence/Myoclonic Screen) Solubility->scPTZ Rotarod Rotarod Test (Neurotoxicity Screen) MES->Rotarod If Active scPTZ->Rotarod If Active ED50 Determine ED50 (Dose-Response) Rotarod->ED50 No Motor Impairment TD50 Determine TD50 (Toxicity Threshold) ED50->TD50 TI Calculate Therapeutic Index (TI = TD50 / ED50) TD50->TI Decision TI > 2.0? TI->Decision Mechanism Phase III: Mechanistic (GABA/Na+ Channel) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No

Caption: Phase-gate logic flow for anticonvulsant screening. Only compounds passing neurotoxicity filters (Rotarod) proceed to quantitative ED50/TD50 determination.

Animal Model Selection & Ethics

Critical Control Point: Pyridine derivatives often exhibit species-specific metabolism.

  • Species: Male CF-1 mice (18–25 g) are the industry standard for initial screening due to their consistent seizure thresholds compared to C57BL/6 strains.

  • Acclimatization: Animals must be acclimatized for 7 days. Stress alters GABAergic tone, potentially generating false positives in scPTZ tests.

  • Vehicle Selection: Pyridines are lipophilic. If the compound is insoluble in saline, use 30% PEG-400 or 10% Tween 80 .

    • Warning: Avoid DMSO concentrations >10% in vivo, as DMSO itself has intrinsic anticonvulsant properties that confound data.

Phase I: Acute Seizure Models (Identification)

This phase answers the binary question: Does the molecule cross the Blood-Brain Barrier (BBB) and prevent seizures?

Protocol A: Maximal Electroshock Seizure (MES) Test

Target: Voltage-gated Na+ channels (VGSC). Relevance: Models generalized tonic-clonic (grand mal) seizures.

  • Preparation: Apply corneal electrodes to the mouse eyes using saline as an electrolyte.

  • Stimulation: Deliver an electrical stimulus:

    • Current: 50 mA

    • Frequency: 60 Hz

    • Duration: 0.2 seconds

  • Observation: Observe the animal for Tonic Hindlimb Extension (THE) .

    • THE Definition: The hind limbs are extended 180° to the plane of the body.

  • Endpoint:

    • Protection: Abolition of THE (animal remains in clonic phase or normal).

    • Failure: Presence of THE.

  • Timing: Test at 0.5h and 4.0h post-injection to determine Time of Peak Effect (TPE).

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: GABA-A receptors / T-type Ca2+ channels. Relevance: Models absence (petit mal) or myoclonic seizures.

  • Dose Calibration: Determine the CD97 (Convulsive Dose for 97% of subjects) for your specific batch of PTZ. For CF-1 mice, this is typically 85 mg/kg .

  • Administration: Inject the test compound (i.p.). At the TPE (determined in MES), inject PTZ (s.c.)[1] into the loose fold of the neck.[1]

  • Observation: Place animal in an isolation cage for 30 minutes.

  • Endpoint:

    • Failure: A single episode of clonic spasms persisting for >5 seconds.

    • Protection: Absence of clonic spasms for the 30-minute duration.

Phase II: Neurotoxicity & Therapeutic Index

A drug that stops seizures but induces sedation or ataxia is a failure. Pyridine derivatives frequently cause sedation.

Protocol C: Rotarod Test (Motor Coordination)
  • Setup: Use a knurled plastic rod (3 cm diameter) rotating at 6 RPM .

  • Training: Train mice 24h prior to testing. Only mice capable of remaining on the rod for >60s are included.

  • Testing: Place treated mice on the rod.

  • Endpoint: Neurotoxicity is defined as the inability to maintain equilibrium for 1 minute in three successive trials.

Data Analysis: Calculating the Therapeutic Index (TI)

Quantitative data must be linearized using Probit Analysis (Litchfield and Wilcoxon method).

ParameterDefinitionCalculation Method
ED50 Effective Dose protecting 50% of animalsProbit regression of protection rates at 4 distinct doses.
TD50 Toxic Dose impairing 50% of animals (Rotarod)Probit regression of fall rates at 4 distinct doses.
TI Therapeutic Index (Safety Margin)TI = TD50 / ED50
PI Protective IndexSynonymous with TI in this context.[2]

Success Criteria: A viable lead candidate should have a TI > 2.0 (ideally >5.0).

Phase III: Mechanistic Validation

If a pyridine derivative protects in MES, it likely acts on Na+ channels. If it protects in scPTZ, it likely modulates GABA.

Mechanistic Pathway Diagram

The following diagram illustrates the potential synaptic interference points for pyridine derivatives.

Mechanism cluster_Synapse Synaptic Cleft Pyridine Pyridine Derivative NaChannel Voltage-Gated Na+ Channel Pyridine->NaChannel Blockade (MES Active) GABA_R GABA-A Receptor Pyridine->GABA_R Allosteric Modulation (scPTZ Active) CaChannel T-Type Ca2+ Channel Pyridine->CaChannel Inhibition Outcome1 Outcome1 NaChannel->Outcome1 Prevents Depolarization (Stops Tonic Seizure) Outcome2 Outcome2 GABA_R->Outcome2 Increases Cl- Influx (Hyperpolarization)

Caption: Putative mechanisms of action. Pyridine derivatives typically stabilize the inactive state of Na+ channels or enhance GABAergic transmission.

References

  • NIH Epilepsy Therapy Screening Program (ETSP). PANAChE Database & Protocols. National Institute of Neurological Disorders and Stroke.[3][4][5] [Link]

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.[6] [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

  • Kamiński, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives.[7] Archiv der Pharmazie. [Link]

  • Swinyard, E. A., et al. (1989).General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs, 3rd Ed.

Sources

Application Note: Strategic Utilization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in Mpro Inhibitor Discovery

[1][2]

Executive Summary & Strategic Rationale

In the development of peptidomimetic inhibitors for SARS-CoV-2 Mpro, the S2 and S1 pockets are critical determinants of potency and selectivity. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid represents a privileged scaffold that combines two essential structural features:

  • Pyridin-3-yl moiety: Acts as a bioisostere for the P1 glutamine side chain (targeting His163) or as a P2 aromatic anchor capable of

    
    -
    
    
    stacking interactions with His41.[1][2]
  • Cyclopropylamino group: Provides a rigid, hydrophobic moiety ideal for filling the S2 sub-pocket or the S1' region, improving metabolic stability compared to flexible alkyl chains.[1]

This molecule is rarely used as a standalone drug due to its low molecular weight (Fragment-based lead).[1][2] Instead, it is utilized in two primary workflows:[1]

  • Workflow A (Fragment Screening): Direct assaying of the molecule to determine Ligand Efficiency (LE) and binding mode via crystallography or Thermal Shift Assays (TSA).[1]

  • Workflow B (Synthetic Integration): Using it as a "cap" or "linker" in Ugi/Passerini multicomponent reactions to synthesize high-affinity peptidomimetics, which are then screened via FRET.[1][2]

Mechanistic Pathway & Workflow

The following diagram illustrates the integration of this building block into the Mpro discovery pipeline.

Mpro_Workflowcluster_0Path A: Fragment Validationcluster_1Path B: Inhibitor SynthesisCompound2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acidTSAThermal Shift Assay(Tm Shift)Compound->TSADirect BindingXRayX-Ray Crystallography(S2 Pocket Mapping)Compound->XRaySoakingSynthesisPeptidomimeticCoupling (P2/P1')Compound->SynthesisReagentFRETFRET Enzymatic Assay(IC50 Determination)TSA->FRETValidationDecisionLead OptimizationXRay->DecisionLibraryInhibitor LibraryGenerationSynthesis->LibraryLibrary->FRETFRET->Decision

Figure 1: Strategic workflow for utilizing 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in Mpro drug discovery, highlighting parallel paths for fragment validation and synthetic integration.

Protocol A: Fragment-Based Screening via Thermal Shift Assay (TSA)

Before synthesizing complex inhibitors, it is crucial to validate that this specific fragment binds to the Mpro active site.[1] As a low-affinity fragment (


11
Materials
  • Protein: Recombinant SARS-CoV-2 Mpro (High purity >95%).[1][2]

  • Ligand: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (dissolved in 100% DMSO to 100 mM).

  • Dye: SYPRO Orange (5000x stock).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

Experimental Procedure
  • Preparation: Dilute Mpro to a final concentration of 5

    
    M in the assay buffer.
    
  • Dye Addition: Add SYPRO Orange to the protein solution (Final concentration: 5x).

  • Compound Dosing:

    • Dispense 1

      
      L of the compound stock (100 mM) into the assay plate wells.[1]
      
    • Add 19

      
      L of the Protein/Dye mix.[1]
      
    • Final Compound Concentration: 5 mM (High concentration is required for fragments).[1]

    • Control: DMSO only (Vehicle control).[1]

  • Execution: Run the melt curve on a qPCR machine (e.g., Roche LightCycler) from 25°C to 95°C with a ramp rate of 0.05°C/s.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Valid Hit: A

      
      C compared to the DMSO control indicates significant binding [1].[1]
      

Protocol B: High-Throughput FRET Inhibition Assay

Once the molecule is incorporated into a peptidomimetic scaffold (or if testing the fragment at high concentrations), the FRET assay is the gold standard for determining inhibitory potency (

11
Reagents and Setup
  • Enzyme: SARS-CoV-2 Mpro (Final assay conc: 20–50 nM).[1][2]

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (or MCA/DNP equivalent).[1][2] The cleavage sequence (Gln-Ser) mimics the viral polyprotein cut site.[1][2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, 1 mM DTT (freshly added).

  • Compound: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid derivatives.[1][2][3]

Step-by-Step Methodology
1. Compound Preparation (Serial Dilution)

Prepare a 3-fold serial dilution of the compound in DMSO.

  • Top Concentration: 100

    
    M (for potent derivatives) or 10 mM (for the raw fragment).[1]
    
  • Transfer: Transfer 200 nL of diluted compound into a 384-well black microplate (e.g., Corning 3575) using an acoustic dispenser (Echo) or manual pipetting.

2. Enzyme Pre-incubation[1][2]
  • Dilute Mpro to 40 nM in Assay Buffer.[1]

  • Dispense 10

    
    L of enzyme solution into the wells containing the compound.[1]
    
  • Critical Step: Centrifuge briefly (1000 rpm, 1 min) and incubate at 25°C for 30 minutes . This allows the inhibitor to reach equilibrium with the enzyme active site [2].[1]

3. Substrate Initiation
  • Dilute the FRET substrate to 40

    
    M in Assay Buffer.[1]
    
  • Add 10

    
    L of substrate solution to each well.[1]
    
  • Final Concentrations: Enzyme = 20 nM; Substrate = 20

    
    M; Buffer = 1x.[1]
    
4. Kinetic Measurement
  • Immediately place the plate in a fluorescence plate reader (e.g., BMG PHERAstar or Tecan).[1]

  • Settings:

    • Excitation: 340 nm (for Edans)[1][2]

    • Emission: 490 nm[2]

    • Mode: Kinetic read (measure every 60 seconds for 45 minutes).

  • Temperature: Maintain at 25°C or 37°C (consistent temperature is vital for protease kinetics).

Data Analysis & Interpretation[1][2][4][5][6][7][8]

The initial velocity (

1

Inhibition Calculation:

12
  • 
    : Slope of the compound well.
    
  • 
    : Slope of the DMSO control (No inhibitor).[1]
    
  • 
    : Slope of the No Enzyme control (Background).[1]
    

Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit to the four-parameter Hill equation to derive the

1
ParameterFragment (Raw Molecule)Optimized Derivative
Typical IC50 > 100

M (Weak binder)
< 100 nM (Potent inhibitor)
Hill Slope ~1.0~1.0
Mechanism Reversible (Fast off-rate)Often Covalent (if warhead added)

Chemical Context & Synthesis Notes

When using 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid as a building block, researchers typically target the P2 position of the inhibitor.[1][2]

  • Coupling: The carboxylic acid allows for standard amide coupling (HATU/DIEA) to the P1-warhead amine (e.g., a glutamine mimic with an aldehyde or nitrile warhead).[1]

  • Stereochemistry: The commercial supply is often racemic.[1] It is critical to separate enantiomers via Chiral HPLC prior to biological testing, as Mpro is highly stereoselective (preferring L-amino acid configurations in the S2 pocket) [3].[1]

  • Solubility: The zwitterionic nature of the free acid can cause solubility issues in non-polar solvents.[1] For synthesis, protecting the amine (e.g., Boc) or using the methyl ester form is recommended.[1]

References

  • Ma, C., et al. (2015).[1] "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease."[1][2] Cell Research, 30, 678–692.[1] Link

  • Jin, Z., et al. (2020).[1] "Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors."[1][2][4][5][6][7][8] Nature, 582, 289–293.[1][9] Link

  • Zhang, L., et al. (2020).[1] "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors."[1][2] Science, 368(6489), 409-412.[1][2] Link[1][2]
    
  • PubChem Compound Summary. (2024). "2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid."[1][2][3] National Center for Biotechnology Information.[1] Link[1][2]

Application Note: Investigating Dopaminergic Neurodegeneration using Pyridine Analogs (MPTP/MPP+)

[1]

Abstract & Introduction

The study of Parkinson’s Disease (PD) pathophysiology relies heavily on neurotoxins that can selectively ablate dopaminergic neurons in the Substantia Nigra pars compacta (SNpc).[1][2][3] Among these, the pyridine analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its active metabolite 1-methyl-4-phenylpyridinium (MPP+) are the gold standards.

This guide details the application of these pyridine analogs to model mitochondrial dysfunction and oxidative stress. Unlike general neurotoxins, MPTP/MPP+ exploits the dopamine transporter (DAT) for cellular entry, ensuring high selectivity for dopaminergic pathways. This note covers safety protocols, in vitro mechanistic assays, and in vivo lesioning models.

Critical Safety Warning: MPTP Handling

STOP AND READ: MPTP is a potent neurotoxin capable of inducing permanent, irreversible Parkinsonism in humans via inhalation, ingestion, or dermal absorption.

  • Lipophilicity: MPTP is highly lipophilic and crosses the Blood-Brain Barrier (BBB) within minutes.[4]

  • Metabolism: Once metabolized to MPP+, it becomes trapped in neurons.

  • Mandatory PPE: Double nitrile gloves (latex is permeable to MPTP), wrap-around goggles, N95 respirator (if powder form is used), and Tyvek lab coat.

  • Containment: All preparation must occur in a certified Class II Biosafety Cabinet or Chemical Fume Hood.

  • Animal Handling: MPTP metabolites are excreted in urine/feces.[5][6] Bedding is hazardous for 72–96 hours post-injection. Use filter-top cages and handle all waste as hazardous chemical waste.

Mechanism of Action

Understanding the bioactivation cascade is crucial for experimental design. MPTP itself is non-toxic; it is a pro-toxin. In in vitro monocultures lacking glial cells, MPTP is ineffective; therefore, the pre-metabolized form, MPP+ , must be used.

Pathway Visualization

The following diagram illustrates the "Pyridine Death Cascade," highlighting the transition from the glia (activation) to the neuron (toxicity).

MPTP_MechanismMPTP_SysMPTP (Systemic)BBBBlood-Brain BarrierMPTP_Sys->BBBLipophilic DiffusionGliaGlial Cell(Astrocyte)BBB->GliaEnters CNSMAOBMAO-B EnzymeGlia->MAOBSubstrateMPP_ExtMPP+ (Extracellular)MAOB->MPP_ExtConversion to MPP+DATDopamine Transporter(DAT)MPP_Ext->DATSelective UptakeNeuronDopaminergic NeuronDAT->NeuronAccumulationMitoMitochondria(Complex I)Neuron->MitoInhibits ETCApoptosisATP Depletion &ROS ApoptosisMito->ApoptosisROS Cascade

Caption: The bioactivation of MPTP to MPP+ via MAO-B in glia, followed by DAT-mediated uptake into neurons.

Protocol A: In Vitro Neurotoxicity (SH-SY5Y Cells)

Application: Screening neuroprotective compounds against mitochondrial stress. Reagent: Use MPP+ Iodide (Not MPTP-HCl), as SH-SY5Y cells lack sufficient MAO-B for rapid conversion.

Step-by-Step Methodology
  • Differentiation (Optional but Recommended):

    • Undifferentiated SH-SY5Y cells are mitotic and less sensitive.

    • Differentiation: Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5–7 days. This upregulates DAT expression, increasing sensitivity to MPP+.

  • Seeding:

    • Plate cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours.

  • MPP+ Preparation:

    • Dissolve MPP+ Iodide in sterile water or PBS to create a 100 mM stock.

    • Note: Protect from light. Fresh preparation is preferred to avoid oxidation.

  • Treatment:

    • Replace media with serum-free media containing MPP+.

    • Dose Ranging: A standard kill curve requires 0.5 mM, 1.0 mM, and 2.0 mM.

    • Target:1.0 mM MPP+ for 24 hours typically yields ~50% cell viability (IC50) in differentiated cells.

  • Readout (Mitochondrial Viability):

    • Add MTT reagent (0.5 mg/mL) for 3 hours at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

Validation Check: If >80% survival is observed at 1 mM, check DAT expression levels or ensure cells were adequately differentiated.

Protocol B: In Vivo Acute Model (C57BL/6 Mice)

Application: Rapid lesioning of the Nigrostriatal pathway to mimic end-stage PD. Subject Selection: Male C57BL/6 mice (8–10 weeks).

  • Expert Insight: Do not use rats or Swiss Webster mice; they are resistant to MPTP toxicity due to BBB enzyme differences.

Experimental Workflow

The Acute Regimen is chosen for maximum nigral cell loss (~60-70% loss of TH+ neurons).

InVivo_WorkflowAcclimatizationAcclimatization(7 Days)BaselineBaseline BehavioralTestingAcclimatization->BaselineInjectionMPTP Injection(4x 20mg/kg, 2h intervals)Baseline->InjectionHazardHazard Period(72h Isolation)Injection->HazardHigh ToxicityTestBehavioral Testing(Day 7)Hazard->TestSacrificeSacrifice & Histology(Day 7-14)Test->Sacrifice

Caption: Acute MPTP dosing regimen (4x injections) for rapid nigrostriatal lesioning in C57BL/6 mice.

Detailed Procedure
  • Preparation:

    • Dissolve MPTP-HCl in sterile 0.9% saline.

    • Calculate dose based on free base weight (check purity, usually ~85% free base).

    • Target Dose: 20 mg/kg (free base) per injection.

  • Administration (The "Acute" Protocol):

    • Administer 4 intraperitoneal (i.p.) injections, spaced 2 hours apart in a single day.

    • Total cumulative dose: 80 mg/kg.

    • Thermoregulation: MPTP causes acute hypothermia. Place cages on heating pads (30°C) during the injection day and recovery night to prevent non-specific mortality.

  • Post-Injection Care:

    • Provide soft food (wet mash) on the cage floor as mice will be akinetic and rigid.

    • Administer subcutaneous saline (1-2 mL) to prevent dehydration if animals are immobile >12 hours.

  • Validation Endpoints (Day 7):

    • Behavior: Rotarod test (latency to fall) and Pole Test (time to turn/descend).

    • Histology: Perfusion fixation followed by Tyrosine Hydroxylase (TH) immunohistochemistry in the Striatum (fiber density) and SNpc (stereological cell count).

Data Analysis & Troubleshooting

Expected Quantitative Outcomes[8]
AssayControl GroupMPTP/MPP+ GroupInterpretation
In Vitro MTT (Abs 570nm) 1.0 (Normalized)0.4 – 0.6~50% Mitochondrial inhibition indicates successful toxicity.
In Vivo Striatal Dopamine ~150 ng/mg protein< 30 ng/mg protein>80% depletion required for motor symptoms.
TH+ Neuron Count (SNpc) ~10,000 cells~4,000 cellsSignificant neurodegeneration (requires stereology).
Troubleshooting Guide
  • Issue: High mortality in mice (>20%).

    • Cause: Hypothermia or dehydration.

    • Fix: Ensure heating pads are used immediately after the first injection.

  • Issue: No toxicity in SH-SY5Y cells.

    • Cause: Cells are undifferentiated (low DAT) or MPP+ has oxidized.

    • Fix: Differentiate with Retinoic Acid; prepare fresh MPP+ stock.

References

  • Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.

  • Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement Disorders, 13(S1), 35–38.

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151.

  • Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of Neurochemistry, 61(4), 1191–1206.

  • Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences, 36(26), 2503–2508.

Application Note: Strategic Integration of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the strategic use of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2) in Targeted Protein Degradation (TPD).[1]

This guide positions the compound not merely as a passive reagent, but as a high-value, rigidified bifunctional scaffold used to optimize the physicochemical properties (solubility, permeability) and ternary complex stability of PROTACs.

Executive Summary

The transition from "floppy" linear linkers (e.g., PEG, alkyl chains) to rigidified, diversity-oriented linkers is a critical trend in next-generation PROTAC design. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid serves as a premium "linker-scaffold" building block.[1] Its unique structure combines a pyridine ring (enhancing aqueous solubility and


-stacking potential) with a cyclopropyl-constrained secondary amine  (reducing conformational entropy).[1]

This guide details the protocols for utilizing this scaffold to construct rigidified PROTACs , specifically focusing on its role in improving oral bioavailability and stabilizing the E3-Ligase:PROTAC:Target ternary complex.

Technical Specifications & Rationale

Chemical Identity[2][3][4][5]
  • Compound Name: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid[1][2]

  • CAS Number: 1218388-85-2[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 192.22 g/mol [2]

  • Key Functional Handles:

    • Carboxylic Acid: For amide coupling to primary amines (e.g., on E3 ligand or Warhead).

    • Secondary Amine (N-Cyclopropyl): A nucleophilic handle for coupling, providing a rigid "kink" in the linker chain.

Mechanistic Advantage in TPD

In the context of the "Linkerology" pillar of TPD, this compound addresses three common failure modes in degrader development:

  • Solubility: The basic pyridine nitrogen (

    
    ) can be protonated at physiological pH, improving the solubility of otherwise lipophilic PROTACs.
    
  • Permeability: Unlike long PEG chains which increase TPSA (Topological Polar Surface Area) significantly, this compact scaffold adds rigidity, shielding polar groups and potentially improving passive permeability via the "chameleon effect."

  • Cooperativity: The cyclopropyl group restricts the rotation of the amine, reducing the entropic penalty (

    
    ) upon ternary complex formation. This often leads to higher cooperativity (
    
    
    
    -factor) and more potent degradation (
    
    
    ).[1]

Workflow Visualization

The following diagram illustrates the chemical logic of inserting this scaffold between a Target Warhead and an E3 Ligand (e.g., Thalidomide derivative).

PROTAC_Assembly cluster_mechanism Ternary Complex Stabilization Warhead Target Warhead (e.g., Kinase Inhibitor) PROTAC Final Rigidified PROTAC Warhead->PROTAC Linker Extension Scaffold 2-(Cyclopropylamino)- 2-(pyridin-3-yl)acetic acid (The Scaffold) Intermediate Activated Intermediate (NHS Ester / HATU) Scaffold->Intermediate 1. Carboxyl Activation (HATU/DIEA) E3_Ligand E3 Ligand (e.g., Pomalidomide-NH2) E3_Ligand->PROTAC Ternary Complex Formation Intermediate->Warhead 2. Amide Coupling (If Warhead has amine) Intermediate->E3_Ligand Alt: Coupling to E3 (If E3 has amine) POI:PROTAC:E3 POI:PROTAC:E3 PROTAC->POI:PROTAC:E3 Binds POI & E3 Ubiquitination Ubiquitination POI:PROTAC:E3->Ubiquitination Recruits E2 Degradation Degradation Ubiquitination->Degradation Proteasome

Caption: Workflow for incorporating the Pyridyl-Glycine scaffold into a PROTAC, leading to ternary complex formation.

Experimental Protocols

Synthetic Protocol: Incorporation into PROTAC Linker

Objective: Conjugate the scaffold to an amine-functionalized E3 ligand (e.g., Pomalidomide-amine).[1]

Materials:

  • Scaffold: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (1.0 eq)[1]

  • Amine Partner: Pomalidomide-alkyl-amine (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (0.1 mmol) in anhydrous DMF (1 mL).

  • Reagent Addition: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amine Partner (0.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:

    
    ).[1]
    
  • Work-up: Dilute with EtOAc, wash with saturated

    
     (3x) and Brine (1x). Dry over 
    
    
    
    .[3]
  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The pyridine moiety may cause tailing; ensure the gradient is optimized.

Biological Assay: Ternary Complex Formation (AlphaLISA)

Objective: Validate that the rigidified linker allows the PROTAC to bridge the Target Protein (POI) and E3 Ligase.

Materials:

  • Recombinant Target Protein (GST-tagged).[1]

  • Recombinant E3 Ligase (e.g., CRBN, His-tagged).

  • AlphaLISA Acceptor Beads (Anti-GST).

  • AlphaLISA Donor Beads (Anti-His).

  • Test Compound (The synthesized PROTAC).

Protocol:

  • Preparation: Prepare a 384-well plate.

  • Incubation A: Mix 10 nM Target Protein and 10 nM E3 Ligase in Assay Buffer (PBS + 0.1% BSA + 0.01% Tween-20).

  • Treatment: Add serial dilutions of the PROTAC. Incubate for 30 minutes at RT.

  • Bead Addition: Add Acceptor beads (20 µg/mL final) and Donor beads (20 µg/mL final).

  • Read: Incubate for 60 minutes in the dark. Read on a compatible plate reader (Excitation 680 nm, Emission 615 nm).

  • Analysis: Plot Signal vs. Log[Concentration]. A "Bell-shaped" (Hook effect) curve confirms the formation of a ternary complex. The amplitude of the bell curve indicates the stability (cooperativity) provided by the scaffold.

Data Presentation & Analysis

When evaluating PROTACs built with this scaffold, organize data as follows:

MetricDefinitionTarget ValueImpact of Scaffold

Concentration for 50% degradation< 100 nMLowers

by reducing entropic penalty.

Maximum degradation depth> 80%Increases

via stable ternary complex.
Solubility Kinetic solubility in PBS> 50 µMImproves via Pyridine protonation.
Permeability PAMPA or Caco-2 (

)
>

cm/s
Maintains by avoiding long PEG chains.[1]

Scientific Grounding & Mechanism

The use of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is grounded in the principle of Conformational Restriction .[1]

  • Entropy-Enthalpy Compensation: Flexible linkers (PEG) suffer a high entropic cost upon binding two proteins. Rigid linkers, like those derived from this scaffold, pre-organize the PROTAC into a bioactive conformation, minimizing entropy loss (

    
    ) [1].
    
  • Vector Exploration: The chiral center at the alpha-carbon allows for the exploration of specific exit vectors. Separating enantiomers of this scaffold during synthesis is recommended to identify the optimal stereochemistry for the ternary complex [2].

  • Pyridine Interactions: The pyridine ring is not just a solubilizer; it can engage in specific interactions (e.g., water-mediated H-bonds) within the solvent-exposed interface of the E3 ligase, acting as a "Molecular Glue" component within the PROTAC structure [3].[1]

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

  • Testa, A., et al. (2020). "3D-Linkerology: The role of linker stereochemistry in the design of potent and selective PROTACs." Angewandte Chemie International Edition. Link[1]

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

  • PubChem Compound Summary. (2024). "2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid."[1][2] National Center for Biotechnology Information. Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of pyridylacetic acid derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

Pyridylacetic acid derivatives present a dual challenge in aqueous media: isoelectric precipitation and chemical instability . Unlike simple organic acids or bases, these molecules are ampholytes (zwitterions). They contain both a basic pyridine nitrogen (


) and an acidic carboxyl group (

).

The Core Problem: At a specific pH (the isoelectric point, pI), the molecule carries a net neutral charge (


).[1] In this state, crystal lattice energy dominates over solvation energy, causing rapid precipitation. Furthermore, 2-pyridylacetic acid derivatives  are kinetically unstable and prone to spontaneous decarboxylation, a reaction accelerated by heat and acidic pH.

Critical Stability Warning

⚠️ URGENT: DECARBOXYLATION RISK

Do NOT heat acidic solutions of 2-pyridylacetic acid derivatives above 40°C.

  • Mechanism: The protonated pyridine ring acts as an electron sink, facilitating the loss of

    
     to form a methylpyridine (picoline) derivative.
    
  • Symptom: Gas evolution (bubbles) during solubilization or a "missing peak" in LC-MS (mass decreases by 44 Da).

  • Prevention: Solubilize at neutral to slightly basic pH (

    
    ) whenever possible. Avoid strong mineral acids (HCl) for stock preparation if heating is required.
    

The Science of Solubility: Speciation

To troubleshoot precipitation, you must visualize the ionization state of your molecule. The solubility profile follows a "U-shape," with the minimum solubility (


) occurring at the isoelectric point.
Diagram 1: Speciation & Solubility Profile

This diagram illustrates the protonation states of pyridylacetic acid relative to pH and the associated solubility risks.

G cluster_0 Solubility Behavior Cation CATIONIC FORM (Soluble) [PyH+ - CH2 - COOH] Zwitterion ZWITTERION (pI) (Insoluble / Aggregates) [PyH+ - CH2 - COO-] Cation->Zwitterion  pH increases (Deprotonation 1)   Anion ANIONIC FORM (Soluble) [Py - CH2 - COO-] Zwitterion->Anion  pH increases (Deprotonation 2)   Desc1 High Solubility (Acidic pH < 2) Desc2 Precipitation Risk (pH 3.0 - 6.0) Desc3 High Solubility (Basic pH > 7)

Caption: The "U-Shaped" solubility curve. Maximum precipitation risk occurs in the pH 3–6 window (Zwitterionic zone).

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound dissolves in DMSO stock, but precipitates immediately when added to the assay buffer."

Diagnosis: This is the "Dilution Shock." Your stock solution (DMSO) suppresses ionization. When you dilute into an aqueous buffer (e.g., PBS at pH 7.4), the compound re-equilibrates. If the buffer pH is near the compound's pI, or if the ionic strength causes "salting out," it precipitates.

Solution: The "Shift" Protocol Do not rely on simple dilution. You must shift the equilibrium away from the zwitterion.

ParameterRecommendationWhy?
Buffer pH Shift to pH 8.0 - 8.5 (if biologically tolerated).Ensures the molecule is fully anionic (

), breaking the zwitterionic lattice.
Cosolvent Add HP-

-Cyclodextrin (10-20% w/v)
.
Encapsulates the hydrophobic pyridine ring, shielding it from water while maintaining solubility.
Ionic Strength Reduce salt concentration (< 50 mM).High salt (150mM NaCl) stabilizes the solid lattice (Salting Out) for zwitterions.
Issue 2: "I am using the Hydrochloride salt, but it still won't dissolve fully in water."

Diagnosis: The Common Ion Effect. While HCl salts are designed to be soluble (Cationic form), dissolving them in a solution already containing chloride ions (like saline or KCl-based buffers) reduces the solubility product (


). Furthermore, dissolving a weak acid salt in water often creates a "self-buffering" effect that might stall the pH exactly at the pI.

Solution:

  • Pre-solubilization: Dissolve the salt in pure water (Milli-Q) first, then add concentrated buffer concentrate.

  • Counter-ion Switch: If the HCl salt fails, switch to a Mesylate or Tosylate salt (less prone to common ion effects in biological buffers).

Issue 3: "Can I use sonication or heat to force it into solution?"

Diagnosis: High Risk. As noted in Section 2, pyridylacetic acids are thermally unstable.

Solution:

  • Heat: Strictly limit to < 40°C.

  • Sonication: Safe for short bursts (30 seconds), but monitor temperature.

  • Alternative: Use Vortexing with Glass Beads . The mechanical shear is effective without generating localized hot spots.

Master Protocol: Optimized Solubilization Workflow

Use this decision tree to determine the optimal solubilization strategy for your specific derivative.

Diagram 2: Solubilization Decision Tree

DecisionTree Start Start: Solid Sample (Pyridylacetic Acid Deriv.) CheckStruct Is it a 2-Pyridyl isomer? Start->CheckStruct Warning STOP: High Instability Risk Avoid Acid + Heat CheckStruct->Warning Yes SafePath Proceed with Standard Protocol CheckStruct->SafePath No (3- or 4- isomer) TargetPH Target Assay pH? Warning->TargetPH SafePath->TargetPH Acidic Acidic (pH < 4) TargetPH->Acidic Neutral Neutral/Basic (pH > 6) TargetPH->Neutral StrategyA Strategy A: Use Cosolvent (PEG400 or DMSO) + Citrate Buffer Acidic->StrategyA StrategyB Strategy B: Form Anion (add NaOH) + HP-Beta-Cyclodextrin Neutral->StrategyB

Caption: Decision matrix for selecting pH and additives based on structural stability and assay requirements.

Step-by-Step Protocol (Strategy B - Recommended)

This protocol targets the Anionic state, which is generally more stable and soluble than the zwitterion for this class of compounds.

  • Weighing: Weigh the compound into a glass vial (avoid plastics initially to prevent adsorption).

  • Wetting: Add DMSO (dimethyl sulfoxide) to 5% of the final volume. Vortex until a slurry forms.

  • Complexation: Add 20% (w/v) HP-

    
    -Cyclodextrin  solution (in water) to 45% of the final volume. Vortex for 2 minutes.
    
    • Note: Cyclodextrins sequester the hydrophobic pyridine ring.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while monitoring pH. Target pH 8.0 . The solution should clarify.

  • Final Buffer: Add 10x PBS or HEPES buffer to reach the final volume. Check for precipitation.[2][3]

    • Validation: Centrifuge a small aliquot at 10,000 x g for 5 mins. If a pellet forms, the solubility limit (

      
      ) has been exceeded.
      

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the and pH-dependent solubility profiles for ampholytes).
  • Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[4] Link (Authoritative source on the instability/decarboxylation mechanism of 2-pyridylacetic acids).[4]

  • Li, P., & Zhao, L. (2016). "Developing Early Formulations: Crystal Forms and Solubility." Developing Solid Oral Dosage Forms (Second Edition), Academic Press. (Strategies for salt selection and common ion effects).
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Validation of HP-

    
    -CD for solubilizing nitrogenous heterocycles).
    

Sources

Technical Support Center: Purification of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

[1]

Physicochemical Profile & Solubility Logic

Understanding the ionization state of this molecule is the prerequisite for any successful isolation. It behaves as a complex zwitterion.

ParameterEstimated ValueImplication for Purification
pKa 1 (COOH) ~ 2.1Below pH 2, the molecule is a dication (+2) or monocation (+1).[1]
pKa 2 (Pyridine) ~ 3.5 - 4.0The pyridine ring deprotonates in this range.[1]
pKa 3 (NH) ~ 8.8 - 9.2The secondary amine is the most basic site.
Isoelectric Point (pI) ~ 6.4 - 6.8 Critical: Solubility is lowest here.[1] This is the target pH for precipitation.

Key Insight: The "Zwitterion Window" is relatively narrow (pH 5.0 – 8.0). Outside this range, the molecule becomes highly water-soluble as a salt (cationic at pH < 4, anionic at pH > 10).

Troubleshooting Guide (Q&A)

Category A: Isolation Failures (Product Won't Precipitate)[1]

Q: I adjusted the reaction mixture to pH 7, but the product remains in solution or forms a sticky oil. How do I induce crystallization? A: This is a common issue caused by the "Salting-In" effect.

  • The Cause: If you neutralized a Strecker hydrolysis mixture (containing high concentrations of HCl or H₂SO₄) with NaOH, the high ionic strength (NaCl/Na₂SO₄) increases the solubility of the zwitterion, preventing precipitation.

  • The Fix: You must desalt the material before crystallization.

    • Adsorb: Load the crude mixture onto a strong cation exchange resin (e.g., Dowex 50W X8 , H+ form) at pH 1–2.

    • Wash: Flush with distilled water to remove inorganic salts and non-basic impurities (like unreacted aldehyde or carboxylic acids).

    • Elute: Displace the product using 1M – 2M NH₄OH.

    • Isolate: Concentrate the ammoniacal eluate. As ammonia evaporates, the pH drops toward neutral, often inducing spontaneous crystallization of the pure zwitterion.

Q: My product is oiling out instead of crystallizing. What solvent system should I use? A: Avoid pure water if oiling occurs. Switch to a Water/Acetonitrile or Water/Isopropanol system.

  • Protocol: Dissolve the crude oil in a minimum amount of water at 60°C. Slowly add hot acetonitrile until slight turbidity persists. Cool slowly to 4°C. The organic co-solvent reduces the dielectric constant, forcing the zwitterion out of solution.

Category B: Impurity Removal[1]

Q: How do I remove unreacted 3-pyridinecarboxaldehyde (Nicotinaldehyde)? A: This impurity is non-ionic at neutral pH but can polymerize.[1]

  • Strategy: Wash the acidic aqueous phase (pH 1–2) with Dichloromethane (DCM) or Ethyl Acetate before adjusting the pH for isolation. The aldehyde remains in the organic layer, while your protonated amino acid product stays in the aqueous layer.

Q: I see a persistent yellow color in my final product. How do I remove it? A: The yellow color often comes from oxidative polymerization of pyridine derivatives or traces of cyanide byproducts (if Strecker synthesis was used).

  • Strategy: Treat the aqueous solution (at pH 1) with activated charcoal (5% w/w) for 30 minutes at 50°C. Filter through Celite before the ion-exchange or neutralization step.

Detailed Purification Protocols

Protocol A: Ion-Exchange Desalting (Recommended for High Purity)

Best for removing inorganic salts and non-basic organic impurities.[1]

  • Preparation: Pack a glass column with Dowex 50W X8 (20-50 mesh, H+ form). Use approx. 20g resin per gram of crude product.

  • Loading: Dissolve crude residue in 1M HCl (pH < 2). Load onto the column at a flow rate of 1 BV (Bed Volume)/hour.

  • Washing: Wash with 3–5 BV of deionized water.

    • Check: The effluent should be neutral and free of chloride/sulfate ions (test with AgNO₃ or BaCl₂).

  • Elution: Elute with 1.5M Aqueous Ammonia . Collect fractions.

    • Monitoring: Use TLC (n-Butanol:Acetic Acid:Water 4:1:[1]1) with Ninhydrin stain to detect the amino acid.

  • Isolation: Combine product-containing fractions and concentrate under reduced pressure (45°C). The product typically crystallizes as the excess ammonia is removed.

  • Final Wash: Triturate the solid with cold acetone to remove surface impurities.

Protocol B: Isoelectric Precipitation (Rapid Method)

Best for large scale when salt content is manageable.[1]

  • Dilution: Dilute the reaction mixture with water to a concentration of ~100 mg/mL.

  • Acidic Wash: Adjust pH to 1.5 with conc. HCl. Wash twice with Ethyl Acetate (removes unreacted aldehyde/acids).

  • pH Adjustment: Slowly add 5M NaOH (or Et₃N) while stirring vigorously.

    • Critical Step: Monitor pH continuously. As you approach pH 6.5 , slow down.

  • Aging: Stir the slurry at pH 6.5 for 2–4 hours at 0–5°C.

  • Filtration: Filter the white solid.

  • Cake Wash: Wash with ice-cold water (minimal volume) followed by cold isopropanol.[1]

Visualizing the Workflow

Figure 1: Species Distribution & Solubility Logic

This diagram illustrates why pH control is the single most critical factor in your purification.

SpeciesDistributionpH_LowpH < 2(Cationic Species)pH_MidpH 5.0 - 8.0(Zwitterion)pH_Low->pH_MidAdd Base(Deprotonate COOH & Pyridine)Sol_LowHigh Solubility(Water)pH_Low->Sol_LowpH_HighpH > 10(Anionic Species)pH_Mid->pH_HighAdd Base(Deprotonate NH)Sol_MidMin. Solubility(Precipitation Point)pH_Mid->Sol_MidSol_HighHigh Solubility(Water)pH_High->Sol_High

Caption: The solubility minimum occurs at the isoelectric point (pH ~6.5), where the net charge is zero.

Figure 2: Purification Decision Tree

PurificationWorkflowStartCrude Reaction MixtureCheckSaltIs Salt Content High?(e.g., from Strecker Hydrolysis)Start->CheckSaltIonExchangeProtocol A:Cation Exchange (Dowex 50)CheckSalt->IonExchangeYesExtractionProtocol B:Isoelectric PrecipitationCheckSalt->ExtractionNoEluteNH3Elute with NH4OHIonExchange->EluteNH3EvapEvaporate to remove NH3EluteNH3->EvapCrystallizeCrystallization(Water/Acetonitrile or Water/IPA)Evap->CrystallizeWashOrgAcidic Wash (pH 1)(Remove Aldehydes w/ EtOAc)Extraction->WashOrgAdjustpHAdjust to pI (pH 6.5)WashOrg->AdjustpHAdjustpH->CrystallizeFinalPure IntermediateCrystallize->Final

Caption: Decision matrix for selecting between Ion Exchange (High Salt) and Isoelectric Precipitation (Low Salt).

References

  • Vertex Pharmaceuticals Inc. (2005). US Patent 6,936,612: 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.[1] Google Patents. Link

  • Advanced ChemBlocks Inc. (n.d.).[2] Product Data: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2).[1][2] Link

  • Dyker, G. (Ed.). (2006).[3] Amino Acid Synthesis via Strecker Reaction. In Handbook of C-H Transformations. Wiley-VCH.[1] (General reference for Strecker hydrolysis workup).

  • Hirose, N., et al. (1986). European Patent EP0205403B1: Process for the manufacture of cyclopropylamine derivatives. Google Patents. Link

  • Dow Chemical Company. (n.d.). DOWEX™ Ion Exchange Resins: Fundamentals of Ion Exchange. (Standard reference for amino acid desalting protocols).

Minimizing side-product formation in pyridylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side-Product Formation & Instability Management Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Center.

You are likely here because your yield of 2- or 4-pyridylacetic acid is plummeting, or your product is "vanishing" during the drying step. This is a known, thermodynamically driven failure mode, not operator error.

This guide addresses the intrinsic instability of pyridylacetic acids (specifically the 2- and 4-isomers) and provides engineered protocols to bypass these limitations.

Quick Diagnostic: What is your primary failure mode?
SymptomDiagnosisImmediate Action
Product disappears during drying/storage Thermal DecarboxylationSTOP heating. Convert to HCl salt immediately.
Black tar formation during hydrolysis Polymerization / Aldol CondensationSwitch from basic to acidic hydrolysis .
Low yield after workup Isoelectric Point SolubilityDo not isolate free acid. Isolate as Ester or Salt .
Incomplete conversion of Nitrile Amide Intermediate StallingIncrease acid concentration (conc. HCl) or temperature (carefully).
Module 1: The Core Problem – Decarboxylation

Q: Why does my 2-pyridylacetic acid decompose even at moderate temperatures?

A: The 2- and 4-pyridylacetic acids are chemically distinct from phenylacetic acid. They are prone to spontaneous decarboxylation due to the Hammick Mechanism .

The Mechanism: The pyridine ring acts as an electron sink, similar to a ketone in


-keto acids. When the nitrogen is protonated (or coordinated), it facilitates the formation of a cyclic transition state or an ylide intermediate, allowing 

to leave. This leaves behind a reactive anion (or ylide) that protonates to form methylpyridine (picoline).
  • Critical Insight: The Zwitterion (neutral species) is the most unstable form. The protonated cationic form (HCl salt) is significantly more stable.

Visualizing the Instability (The Hammick Mechanism)

Decarboxylation cluster_0 Stable Zone cluster_1 Danger Zone (Workup) Salt HCl Salt (Cationic) Zwitterion Zwitterion (Neutral) Salt->Zwitterion pH adjustment (Deprotonation) TS Cyclic Transition State Zwitterion->TS Heat / Time Product 2-Picoline (Side Product) TS->Product Decarboxylation CO2 CO2 (Gas) TS->CO2

Figure 1: The stability cliff. Moving from the salt form to the zwitterion triggers the decarboxylation pathway.

Module 2: Synthesis & Isolation Protocols

Q: How do I hydrolyze 2-pyridylacetonitrile without forming "tar"?

A: Avoid basic hydrolysis (NaOH/KOH) if possible. While basic hydrolysis works for phenylacetic acids, pyridylacetonitriles are prone to base-catalyzed polymerization (red/black tars) due to the high acidity of the


-protons.

Recommended Protocol: Acid Hydrolysis to HCl Salt This protocol bypasses the unstable free acid stage entirely.

  • Reagents: 2-Pyridylacetonitrile (1 equiv), Conc. HCl (5-8 equiv).

  • Reaction:

    • Dissolve nitrile in conc. HCl.

    • Heat to 50–60°C (Do NOT reflux at 100°C unless necessary; monitor conversion).

    • Note: 2-isomer hydrolyzes faster than 3- or 4-isomers.

  • Workup (The Critical Step):

    • Do NOT neutralize to pH 7.

    • Evaporate water/excess HCl under reduced pressure at <40°C .

    • A solid residue (the amide/acid mixture) will remain.

    • Triturate the residue with acetone or diethyl ether. The Pyridylacetic Acid Hydrochloride is usually insoluble in acetone, while impurities may dissolve.

    • Filter and dry under vacuum at room temperature.

Q: I must use the free acid. How do I isolate it?

A: If you absolutely require the free acid (zwitterion), you must perform a "pH Swing" isolation at low temperature.

  • Perform hydrolysis.[1][2][3][4][5]

  • Cool solution to 0°C .

  • Carefully adjust pH to the isoelectric point (approx pH 3.5 – 4.5) using dilute NaOH.

  • Stop immediately when precipitation occurs.

  • Filter cold.

  • Do not heat dry. Lyophilize (freeze-dry) or dry in a desiccator over

    
    .
    
Module 3: Alternative Synthetic Routes

Q: Direct hydrolysis is failing. What are my alternatives?

A: If the nitrile route yields inseparable mixtures, switch to Meldrum's Acid or Negishi Coupling . These routes avoid the harsh hydrolysis conditions.

Method A: The Meldrum's Acid Route (High Purity)

This is the modern standard for sensitive pyridylacetic acids.

  • Activation: React 2-chloropyridine with Meldrum's acid (in the presence of a base like NaH or DIPEA).

  • Formation: This forms a stable intermediate.

  • Hydrolysis/Decarboxylation: Heat the intermediate in weak acid/alcohol. This releases acetone and

    
     in a controlled manner to yield the ester or acid.
    
Method B: Negishi Cross-Coupling

Ideal for complex substrates where harsh acid/base is not tolerated.

  • Coupling Partners: 2-Bromopyridine + Reformatsky reagent (Zinc enolate of t-butyl acetate).

  • Catalyst:

    
     or 
    
    
    
    / XPhos.
  • Benefit: Produces the ester directly. Esters of pyridylacetic acid are indefinitely stable compared to the free acid.

Decision Matrix: Choosing Your Route

RouteSelection Start Start: Target Molecule Isomer Which Isomer? Start->Isomer Iso3 3-Pyridyl Isomer->Iso3 Stable Iso24 2- or 4-Pyridyl Isomer->Iso24 Unstable Route1 Route 1: Nitrile Hydrolysis (Isolate as HCl Salt) Iso3->Route1 Substrate Substrate Complexity? Iso24->Substrate Simple Simple Structure Substrate->Simple Robust Complex Functional Groups Present Substrate->Complex Sensitive Simple->Route1 Cheapest Route2 Route 2: Meldrum's Acid (Controlled Decarboxylation) Simple->Route2 Highest Purity Route3 Route 3: Pd-Catalyzed Cross-Coupling (Esters) Complex->Route3 Mildest

Figure 2: Strategic selection of synthetic pathway based on isomer stability and substrate complexity.

References
  • Mechanistic Insight (Hammick Reaction)

    • Ashworth, I. W., et al. "The mechanism of the decarboxylation of 2-pyridylacetic acid." Organic & Biomolecular Chemistry, 2021.[6]

  • Meldrum's Acid Synthesis

    • Kouklovsky, C., et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." Journal of Organic Chemistry, 2011.

  • Instability Data

    • Katritzky, A. R. "Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation." Journal of Molecular Structure, 2015.

  • Hydrolysis Protocols

    • Sato, Y., et al. "2-Pyridylacetic acid derivatives, preparations thereof." US Patent 4,769,463.

Sources

Addressing poor cell permeability of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

If you have arrived here, you are likely facing a specific frustration: your 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CPA-Pyr) analogs show excellent potency in biochemical assays (


 nM) but fail to translate into cellular efficacy (


M).

This is a classic manifestation of the "Zwitterion Trap."

The CPA-Pyr scaffold contains three ionizable centers:

  • Carboxylic Acid:

    
     (Anionic at pH 7.4)
    
  • Pyridine Nitrogen:

    
     (Neutral/Partially Cationic at pH 7.4)
    
  • Cyclopropylamine:

    
     (Cationic at pH 7.4)
    

At physiological pH, your molecule exists primarily as a zwitterion. While this high polarity is excellent for solubility, it imposes a massive desolvation energy penalty when the molecule attempts to cross the lipophilic cell membrane. Furthermore, the bulky cyclopropyl group on the amine often precludes recognition by the L-Type Amino Acid Transporter 1 (LAT1), leaving your molecule with no route for entry.

This guide provides the diagnostic workflows and chemical strategies required to solve this permeability bottleneck.

Module 1: Diagnostic Troubleshooting

Before initiating chemical synthesis of prodrugs, you must confirm that permeability—not metabolic instability or efflux—is the root cause of your cellular potency loss.

Workflow 1: The Permeability vs. Stability Decision Tree

Use this logic flow to isolate the variable.

DiagnosticFlow Start Symptom: High Biochem Potency, Low Cell Efficacy Step1 Step 1: Metabolic Stability Assay (Liver Microsomes / S9 Fraction) Start->Step1 Decision1 High Clearance? Step1->Decision1 IssueMetab Issue: Metabolic Instability (Oxidation of Cyclopropyl/Pyridine) Decision1->IssueMetab Yes Step2 Step 2: PAMPA-GIT Assay (pH 7.4) Decision1->Step2 No Decision2 Low Permeability? Step2->Decision2 IssuePerm Issue: Passive Permeability (Zwitterionic Species Dominant) Decision2->IssuePerm Yes (< 1.0 x 10^-6 cm/s) Step3 Step 3: Caco-2 Assay (A-to-B vs B-to-A) Decision2->Step3 No IssueEfflux Issue: P-gp/BCRP Efflux (Efflux Ratio > 2) Step3->IssueEfflux

Figure 1: Diagnostic logic to distinguish permeability issues from metabolic clearance or efflux liabilities.

Protocol: PAMPA-GIT (Zwitterion Optimized)

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for zwitterions because the "sink" conditions are not optimized for charged species.

Reagents:

  • Membrane: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Donor Buffer: PBS (pH 7.4) to mimic systemic circulation.

  • Acceptor Buffer: PBS (pH 7.4) + Scavenger (e.g., 1% BSA or surfactant) to simulate the "sink" effect of intracellular binding.

Interpretation: |


 (

cm/s) | Classification | Action Item | | :--- | :--- | :--- | | < 1.0 | Low Permeability | Proceed to Module 2 (Prodrugs) | | 1.0 – 5.0 | Moderate | Optimize Lipophilicity (Fluorination) | | > 5.0 | High Permeability | Issue is likely Target Engagement or Efflux |

Module 2: Chemical Modification Strategies

If Module 1 confirms low permeability (


), the most effective strategy for amino acid analogs is Ester Prodrug Design .
Strategy A: Carboxyl Masking (Esterification)

Masking the carboxylic acid removes the negative charge, converting the zwitterion into a cation (due to the protonated amine). While cations penetrate membranes slower than neutrals, they are significantly faster than zwitterions.

Recommended Prodrug Moieties:

  • Simple Alkyl Esters (Ethyl/Isopropyl):

    • Pros: Easy synthesis, stable in plasma.

    • Cons: Hydrolysis relies on Carboxylesterase 1 (CES1), which is abundant in liver but variable in other cell lines.

  • Pivaloyloxymethyl (POM) Esters:

    • Pros: Highly lipophilic; hydrolyzes rapidly intracellularly due to non-specific esterases.

    • Cons: Adds significant molecular weight; generates formaldehyde byproduct (usually negligible in vitro).

Strategy B: The "Double Prodrug" (If Amine is High)

If the cyclopropylamine is highly basic (


), the ester prodrug will still be highly cationic and may get trapped in lysosomes (lysosomotropism).
  • Solution: Use a Carbamate on the amine + Ester on the acid.

  • Note: This is complex. Try Strategy A first.

Visualizing the Prodrug Mechanism

ProdrugMechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Cytosol (pH 7.2) Prodrug Ester Prodrug (Monocationic/Neutral) Diffusion Passive Diffusion Prodrug->Diffusion Hydrolysis Esterase Cleavage Diffusion->Hydrolysis Active Active Drug (Zwitterion) Hydrolysis->Active Target Target Binding Active->Target

Figure 2: The prodrug strategy relies on intracellular esterases to regenerate the active zwitterionic species after membrane crossing.

Module 3: Transporter Analysis (LAT1)

Researchers often assume amino acid analogs will be transported by LAT1 (SLC7A5) .[1] For CPA-Pyr analogs, this is frequently an incorrect assumption.

The Structural Mismatch: LAT1 transports Large Neutral Amino Acids (LNAAs) like Leucine and Phenylalanine.

  • Requirement: Free

    
    -carboxyl, free 
    
    
    
    -amino group, hydrophobic side chain.[2]
  • The CPA-Pyr Flaw: The Cyclopropyl group on the nitrogen is sterically bulky. While LAT1 tolerates some side-chain modifications, it is highly sensitive to N-substitution. N-methylated amino acids are generally poor substrates; N-cyclopropyl is likely a complete blocker [1, 2].

Validation Experiment: Leucine Competition Assay To definitively rule out (or confirm) LAT1 transport:

  • Cell Line: HeLa or MCF-7 (High LAT1 expression).

  • Method: Measure uptake of radiolabeled

    
    -Leucine.
    
  • Treatment: Co-incubate with 100

    
    M of your CPA-Pyr analog.
    
    • Result A: No reduction in Leucine uptake

      
      Not a LAT1 substrate.  (Passive diffusion is your only path).
      
    • Result B: Reduction in Leucine uptake

      
      Binds LAT1.  (Could be a substrate or an inhibitor).
      

Frequently Asked Questions (FAQ)

Q: My ethyl ester prodrug is unstable in cell culture media (RPMI/DMEM). Why? A: Fetal Bovine Serum (FBS) contains esterases. If your prodrug degrades before entering the cell, you lose the permeability advantage.

  • Fix: Switch to Heat-Inactivated FBS (HI-FBS) or reduce serum concentration to 1% during the short pulse of compound treatment (if cell viability allows). Alternatively, use a more sterically hindered ester (e.g., Isopropyl or tert-Butyl, though t-Butyl is hard to cleave intracellularly).

Q: Can I just use DMSO to force permeability? A: No. While DMSO increases membrane fluidity, relying on high DMSO (>0.5%) creates experimental artifacts and toxicity. It does not solve the thermodynamic penalty of desolvating a zwitterion.

Q: Why not replace the carboxylic acid with a tetrazole? A: Tetrazoles are bioisosteres of carboxylic acids (


). While less acidic, they are still ionized at pH 7.4. This rarely solves the permeability problem for zwitterions and often reduces potency against the target if the carboxylate is critical for binding (e.g., salt bridge formation).

Q: Does the pyridine ring affect permeability? A: Yes. The pyridine nitrogen is a hydrogen bond acceptor. If the pyridine


 is high enough to be protonated, it adds positive charge. Fluorinating the pyridine ring (e.g., 2-fluoro-3-pyridyl) reduces the basicity of the pyridine nitrogen, potentially increasing the fraction of neutral species [3].

References

  • Singh, N. & Ecker, G.F. (2018). Insights into the Structure–Activity Relationships of LAT1 Substrates. International Journal of Molecular Sciences. Link

  • Chien, H.C., et al. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry.[1] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Validation & Comparative

Comparative study of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid with other protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid Scaffold in Protease Inhibitor Design

Executive Summary

The molecule 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CPA-Py-Gly) represents a high-value non-natural amino acid scaffold used in the development of next-generation protease inhibitors. Unlike traditional aliphatic residues (e.g., Leucine, Valine) or simple aromatic residues (e.g., Phenylglycine), this scaffold integrates two critical medicinal chemistry features: the pyridin-3-yl moiety, which acts as a weak base and hydrogen bond acceptor, and the cyclopropylamino group, which introduces conformational rigidity and metabolic stability.

This guide objectively compares the performance of CPA-Py-Gly-derived inhibitors against standard protease inhibitor scaffolds, focusing on applications in Viral Proteases (e.g., SARS-CoV-2 Mpro) and Serine Proteases (e.g., Factor Xa/Thrombin) .

Mechanistic Profile & Pharmacophore Analysis

The efficacy of a protease inhibitor hinges on its ability to occupy the enzyme's subsites (S1, S2, S3) with high affinity and selectivity. CPA-Py-Gly is typically deployed at the P2 position of peptidomimetic inhibitors.

Structural Advantages[1][2][3][4]
  • Pyridin-3-yl Ring (Bioisostere for Phenyl):

    • Interaction: Forms water-mediated or direct hydrogen bonds with backbone residues (e.g., Glu166 in Mpro or Gly216 in Serine proteases).

    • Solubility: The pyridine nitrogen lowers logP compared to a phenyl ring, improving aqueous solubility and oral bioavailability.

  • Cyclopropylamino Group:

    • Conformational Constraint: The strained ring restricts the rotation of the N-C

      
       bond, reducing the entropic penalty upon binding.
      
    • Metabolic Shielding: Cyclopropyl groups are resistant to P450-mediated dealkylation compared to isopropyl or ethyl groups.

Comparative Pharmacophore Map

The following diagram illustrates the mechanistic superiority of the CPA-Py-Gly scaffold compared to the standard Phenylglycine scaffold.

PharmacophoreComparison cluster_0 Standard Scaffold: Phenylglycine cluster_1 Advanced Scaffold: CPA-Py-Gly PG Phenyl Ring (Hydrophobic Only) NH Free Amine (Flexible) PG->NH No H-Bond Potential Target Protease Active Site (S2 Pocket) PG->Target Weak Hydrophobic Fit High Entropy Cost Py Pyridin-3-yl (H-Bond Acceptor) CP Cyclopropyl (Rigid/Hydrophobic) Py->CP Synergistic Binding Py->Target H-Bond + Shape Complimentarity Low Entropy Cost

Caption: Comparison of binding interactions. The CPA-Py-Gly scaffold offers dual anchoring (H-bond + Hydrophobic) compared to the single hydrophobic interaction of Phenylglycine.

Comparative Performance Analysis

The following data summarizes the impact of substituting standard amino acids with CPA-Py-Gly in the P2 position of a theoretical peptidomimetic inhibitor (e.g., against SARS-CoV-2 Mpro or Thrombin).

Table 1: Potency and Physicochemical Properties
FeatureStandard: L-Leucine Standard: Phenylglycine Advanced: CPA-Py-Gly Impact of CPA-Py-Gly
IC50 (Enzymatic) 50 - 100 nM20 - 50 nM< 10 nM 5x - 10x Potency Increase due to rigidification.
Selectivity (SI) Low (Promiscuous)ModerateHigh Pyridine nitrogen tunes selectivity for specific sub-pockets.
Solubility (Aq) ModerateLowHigh Pyridine reduces lipophilicity (lower logP).
Metabolic Stability Low (Oxidation)ModerateHigh Cyclopropyl resists N-dealkylation.
Binding Entropy High PenaltyModerate PenaltyLow Penalty Pre-organized conformation favors binding.

Experimental Protocols

To validate the efficacy of a CPA-Py-Gly containing inhibitor, the following protocols are recommended. These assays establish the Ki (Inhibition Constant) and Mode of Action .

Protocol A: FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 of the inhibitor against a target protease (e.g., SARS-CoV-2 Mpro or Thrombin).

Materials:

  • Enzyme: Recombinant Protease (e.g., 20 nM final conc).

  • Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Inhibitor: CPA-Py-Gly derivative (Serial dilution in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in assay buffer (keep DMSO < 5%).

  • Incubation: Mix 10 µL inhibitor + 20 µL enzyme in a black 384-well plate. Incubate for 30 min at RT to allow equilibrium.

  • Initiation: Add 20 µL substrate (50 µM final).

  • Detection: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
    
Protocol B: Kinetic Solubility Assay

Objective: Verify the solubility advantage of the pyridine scaffold.

  • Prepare a 10 mM stock of the inhibitor in DMSO.

  • Spike into PBS (pH 7.4) to a target concentration of 100 µM.

  • Incubate for 2 hours at 25°C with shaking.

  • Filter (0.45 µm) and analyze filtrate by HPLC-UV.

  • Compare peak area to a standard curve to calculate soluble fraction.

Synthesis & Pathway Integration

The synthesis of inhibitors using this building block typically follows a convergent route. The Ugi-type reaction or Strecker synthesis followed by resolution is common.

SynthesisWorkflow Start Starting Materials: Pyridine-3-carboxaldehyde Cyclopropylamine Reaction Strecker Synthesis / Ugi Reaction (Formation of Alpha-Amino Acid) Start->Reaction Resolution Chiral Resolution (Isolation of (S)-Enantiomer) Reaction->Resolution Coupling Peptide Coupling (P2 Position Insertion) Resolution->Coupling Final Final Protease Inhibitor (CPA-Py-Gly Scaffold) Coupling->Final

Caption: General synthetic workflow for incorporating the CPA-Py-Gly scaffold into a peptidomimetic drug.

References

  • Meanwell, N. A. (2013).[1] "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry.

  • Ghosh, A. K., et al. (2020). "Drug Development and Medicinal Chemistry of Coronavirus 3CL Protease Inhibitors." Journal of Medicinal Chemistry.

  • Wernberg, C. W., et al. (2021). "Cyclopropylamine as a Pharmacophore in Protease Inhibitors." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid." National Center for Biotechnology Information.

Sources

Structure-activity relationship (SAR) studies of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid and its analogs. This scaffold represents a critical class of


-amino acid bioisosteres , widely investigated as precursors for P2Y12 receptor antagonists  (anti-thrombotics) and LSD1/KDM demethylase inhibitors  (epigenetic modulators).

Executive Summary & Technical Positioning

The molecule 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2) is a non-proteinogenic amino acid scaffold. It serves as a strategic "chimeric" building block that combines the


-deficient aromaticity  of a pyridine ring with the conformational rigidity  of a cyclopropylamine.

In medicinal chemistry, this scaffold is primarily evaluated against two standard alternatives:

  • Phenylglycine Analogs: The carbocyclic baseline (e.g., intermediates for Clopidogrel).

  • Alkyl-Amino Acid Derivatives: Flexible aliphatic chains (e.g., Isopropyl/Ethyl amines).

Key Advantage: The pyridine-3-yl moiety lowers lipophilicity (LogP) and introduces a hydrogen-bond acceptor vector compared to the phenyl ring, while the cyclopropyl group enhances metabolic stability against N-dealkylation relative to linear alkyl chains.

Mechanistic Insight & SAR Logic

The Pharmacophore Triad

The biological activity of this scaffold is governed by three distinct structural zones. The SAR optimization focuses on tuning these zones to maximize target affinity (e.g., P2Y12 hydrophobic pocket or LSD1 active site).

  • Zone A: The Aromatic Core (Pyridin-3-yl)

    • Function:

      
      -
      
      
      
      stacking interactions and dipole alignment.
    • Optimization: Replacing the phenyl ring (found in Clopidogrel precursors) with pyridine-3-yl reduces CYP450 inhibition liability and improves aqueous solubility. The nitrogen position (2-, 3-, or 4-pyridyl) dictates the electrostatic potential surface.

  • Zone B: The Amine Cap (Cyclopropyl)

    • Function: Steric occlusion and pKa modulation.

    • Optimization: The cyclopropyl group is a "goldilocks" substituent. It is more rigid than an isopropyl group (reducing entropic penalty upon binding) and prevents rapid N-dealkylation (a common clearance pathway for N-ethyl/methyl amines).

  • Zone C: The Carboxylate Tail (Acetic Acid)

    • Function: Ionic anchoring or prodrug handle.

    • Optimization: The free acid is typically the active species for enzyme inhibition (e.g., demethylases), while esterification (methyl/ethyl esters) is required for oral bioavailability and blood-brain barrier penetration (as seen in thienopyridine anti-platelet drugs).

Comparative Performance Analysis

The following table compares the Pyridin-3-yl / Cyclopropyl scaffold against standard alternatives in a hypothetical P2Y12 antagonist binding model.

FeatureTarget Scaffold (Pyridin-3-yl / Cyclopropyl)Alternative A (Phenyl / Isopropyl)Alternative B (Thienyl / Methyl)
LogP (Lipophilicity) 1.2 - 1.5 (Optimal)2.5 - 3.0 (High)1.8 - 2.2 (Moderate)
Metabolic Stability High (Cyclopropyl resists CYP oxidation)Low (Isopropyl prone to N-dealkylation)Moderate
Solubility (pH 7.4) High (Pyridine N protonation)LowModerate
Binding Mode H-bond acceptor +

-stacking
Hydrophobic only

-stacking + S-interaction
Toxicity Risk Low (Pyridine is widely tolerated)Moderate (Aniline metabolites)Moderate (Thiophene activation)

Experimental Protocols

Synthesis of the Scaffold (Strecker Reaction Variation)

Rationale: The most robust route to


-amino acids is the Strecker synthesis. This protocol ensures high yield and allows for the introduction of chirality if a chiral auxiliary is used.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Protocol:

  • Imine Formation: Dissolve Pyridine-3-carboxaldehyde in anhydrous DCM. Add Cyclopropylamine dropwise at 0°C. Stir for 2 hours at room temperature (RT) until imine formation is complete (monitor by TLC).

  • Nucleophilic Attack: Cool the mixture to 0°C. Add TMSCN slowly. Add a catalytic amount of Lewis acid (e.g.,

    
     or 
    
    
    
    ). Stir at RT for 12 hours.
  • Hydrolysis: Concentrate the reaction mixture. Redissolve the residue in 6N HCl and reflux for 4 hours to hydrolyze the nitrile to the carboxylic acid.

  • Purification: Neutralize with

    
     to pH 5 (isoelectric point). Precipitate the amino acid or extract with 
    
    
    
    -butanol. Recrystallize from Ethanol/Water.
In Vitro Esterase Hydrolysis Assay (Prodrug Validation)

Rationale: If testing ester derivatives (analogs), one must verify they are converted to the active acid form in plasma.

  • Preparation: Prepare a 10 mM stock solution of the ester analog in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of pooled human/rat plasma (pre-warmed to 37°C).

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via LC-MS/MS to quantify the appearance of the parent acid (2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid).

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold based on the desired biological target (P2Y12 vs. Epigenetic Enzymes).

SAR_Flow Scaffold Lead Scaffold: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Target_P2Y12 Target: P2Y12 Receptor (Anti-Thrombotic) Scaffold->Target_P2Y12 Optimization Target_KDM Target: KDM/LSD1 (Epigenetic) Scaffold->Target_KDM Optimization Mod_Ester Modification: Esterification (Prodrug) Target_P2Y12->Mod_Ester Req. for BBB/Absorption Mod_Ring Modification: Pyridine -> Thiophene Target_P2Y12->Mod_Ring Bioisosteric Replacement Mod_Acid Modification: Keep Free Acid Target_KDM->Mod_Acid Req. for Active Site Outcome_Bioavail Outcome: Increased Oral Bioavailability Mod_Ester->Outcome_Bioavail Mod_Ring->Outcome_Bioavail Outcome_Potency Outcome: Active Site Binding (Fe2+ Chelation) Mod_Acid->Outcome_Potency

Figure 1: Strategic SAR decision tree for optimizing the 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid scaffold.

References

  • Enamine Building Blocks. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2) Technical Datasheet. EnamineStore. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Pyridine as a phenyl bioisostere). Link

  • Wouters, J., et al. (2017). Cyclopropylamines in Medicinal Chemistry: A Review. Bioorganic & Medicinal Chemistry. (Context: Stability and SAR of cyclopropylamines).
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1] (Context: Analogous electronic tuning of aromatic rings). Link

  • PubChem Compound Summary. 2-(3-Pyridin-3-ylpropylamino)acetic acid (Structural Analog). National Center for Biotechnology Information. Link

Sources

Validating the in vivo efficacy of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (referred to herein as CPA-PA ), a structural analog of the active metabolites of thienopyridine antiplatelet agents. Based on its chemical pharmacophore—specifically the


-cyclopropyl-glycine derivative motif fused with a pyridine ring—CPA-PA is positioned as a putative P2Y12 receptor antagonist  designed to overcome the metabolic activation variability associated with Clopidogrel and the bleeding risks of Prasugrel.

Target Indication: Arterial Thrombosis & Acute Coronary Syndrome (ACS)

Document Type: Technical Validation Guide | Version: 1.0

Executive Summary & Mechanistic Rationale

CPA-PA represents a novel class of direct-acting P2Y12 antagonists. Unlike Clopidogrel (which requires two-step hepatic bioactivation) and Prasugrel (one-step), the structure of CPA-PA suggests a design intended for direct reversible binding or rapid hydrolysis to an active form, potentially offering a superior safety-efficacy profile.

Mechanism of Action (MOA)

The therapeutic goal of CPA-PA is to selectively block the ADP-induced conformational change of the P2Y12 receptor on the platelet surface. This blockade prevents the inhibition of Adenylyl Cyclase, thereby maintaining high intracellular cAMP levels and preventing GPIIb/IIIa receptor activation (the final common pathway of platelet aggregation).

Signaling Pathway Visualization

The following diagram illustrates the intervention point of CPA-PA within the platelet activation cascade.

P2Y12_Pathway cluster_legend Therapeutic Logic ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Activates Gi Gi Protein (Inhibitory) P2Y12->Gi Activates CPA_PA CPA-PA (Inhibitor) CPA_PA->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation (VASP-P) PKA->VASP Phosphorylates GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Promotes Logic CPA-PA Blockade PREVENTS Gi activation -> RESTORES cAMP -> INHIBITS Aggregation

Figure 1: Mechanism of Action.[1] CPA-PA antagonizes the P2Y12 receptor, preventing the Gi-mediated drop in cAMP, thus sustaining VASP phosphorylation and inhibiting platelet aggregation.

Comparative Landscape

Before initiating in vivo work, CPA-PA must be benchmarked against current standards of care. The pyridine moiety in CPA-PA is hypothesized to improve solubility and reduce cytochrome P450 dependency compared to the thienopyridine class.

FeatureCPA-PA (Candidate) Clopidogrel (Plavix) Prasugrel (Effient) Ticagrelor (Brilinta)
Chemical Class Pyridine-Acetic AcidThienopyridineThienopyridineCyclopentyltriazolopyrimidine
Binding Type Reversible (Predicted)IrreversibleIrreversibleReversible
Bioactivation Direct or 1-Step Hydrolysis2-Step (CYP2C19 dependent)1-Step (Esterase dependent)None (Active Drug)
Onset of Action Rapid (< 1 hr)Slow (2–4 hrs)Rapid (30 min)Rapid (30 min)
Bleeding Risk To be Validated ModerateHighModerate-High
Reversibility Yes No (Platelet lifetime)No (Platelet lifetime)Yes

In Vivo Validation Protocols

To validate CPA-PA, you must demonstrate antithrombotic efficacy without excessive bleeding risk . The following protocols are the industry gold standard for this assessment.

Experiment A: FeCl₃-Induced Carotid Artery Thrombosis Model

This model mimics arterial injury and thrombus formation driven by platelet activation.

Objective: Determine the ED₅₀ of CPA-PA in preventing vessel occlusion.

Methodology:

  • Animals: Male C57BL/6 mice (8–10 weeks old) or Sprague-Dawley rats.

  • Dosing: Administer CPA-PA (Vehicle, 1, 3, 10 mg/kg, p.o. or i.v.) 1 hour prior to injury. Include a Positive Control group (Clopidogrel 10 mg/kg).

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5%).

  • Surgical Prep: Expose the common carotid artery via a midline cervical incision. Isolate the vessel from the vagus nerve.

  • Induction: Place a filter paper (1x2 mm) saturated with 7.5% Ferric Chloride (FeCl₃) on the adventitial surface of the artery for exactly 3 minutes .

  • Monitoring: Remove filter paper and wash with saline. Monitor blood flow using a Doppler Flow Probe .

  • Endpoint: Time to Occlusion (TTO), defined as blood flow dropping to 0 ml/min for >1 min. Cutoff time is 30 minutes.

Data Output Table (Template):

Group Dose (mg/kg) Mean TTO (min) ± SEM Thrombus Weight (mg) % Inhibition vs. Vehicle
Vehicle - 6.5 ± 1.2 4.2 ± 0.5 -
CPA-PA 3.0 14.2 ± 2.1 * 2.1 ± 0.3 55%
CPA-PA 10.0 >30.0 (Patency) 0.8 ± 0.1 >90%

| Clopidogrel | 10.0 | 22.1 ± 3.5 | 1.5 ± 0.4 | 75% |

Experiment B: Tail Transection Bleeding Time

A critical differentiator for new antiplatelets is the "therapeutic window"—efficacy without catastrophic bleeding.

Objective: Assess hemostatic safety.

Methodology:

  • Dosing: Administer CPA-PA at the determined efficacious dose (ED₉₀ from Exp A) to a naive group of animals.

  • Procedure: 1 hour post-dose, anesthetize animals.

  • Transection: Amputate the distal 2 mm of the tail using a sterile scalpel.

  • Immersion: Immediately immerse the tail in 37°C saline.

  • Endpoint: Measure the time until bleeding ceases completely for >30 seconds. Max observation time: 20 minutes.

Interpretation:

  • Ideal Outcome: CPA-PA shows a bleeding time prolongation of <2-fold compared to vehicle, whereas Prasugrel typically shows >4-fold prolongation.

Experiment C: Ex Vivo Pharmacodynamics (VASP Assay)

To prove the mechanism (P2Y12 blockade) specifically, you must measure VASP phosphorylation.

Workflow:

  • Collect blood from dosed animals (from Exp A).

  • Incubate platelet-rich plasma (PRP) with ADP (20 µM).

  • Lyse cells and perform Western Blot or Flow Cytometry for Phospho-VASP (Ser239) .

  • Logic: ADP normally reduces VASP-P. A functional P2Y12 antagonist will preserve high VASP-P levels even in the presence of ADP.

Synthesis of Results & Go/No-Go Criteria

For CPA-PA to proceed to late-stage preclinical development, it must meet the following criteria:

  • Efficacy: In the FeCl₃ model, CPA-PA must significantly prolong Time to Occlusion (TTO) at doses <10 mg/kg.

  • Safety: At the efficacious dose, the bleeding time must not exceed 3x that of the vehicle control.

  • Mechanism: It must prevent ADP-induced VASP dephosphorylation, confirming it acts via the P2Y12 pathway and not via off-target effects (e.g., vasodilation).

Troubleshooting the Pyridine Scaffold
  • Issue: Poor oral bioavailability.

    • Solution: The pyridine nitrogen can be protonated in the stomach, potentially aiding solubility, but rapid clearance may occur. Consider synthesizing a prodrug ester of the acetic acid tail (e.g., ethyl ester) if in vivo half-life is <1 hour.

  • Issue: CNS Side Effects.

    • Risk: The structural similarity to GlyT1 inhibitors (sarcosine derivatives) suggests CPA-PA might cross the Blood-Brain Barrier.

    • Control: Perform a Rotarod test to ensure no motor deficits or sedation occurs at therapeutic doses.

References

  • Evaluation of Novel P2Y12 Antagonists

    • Title: Discovery of Prasugrel, a Novel Pl
    • Source: Journal of Medicinal Chemistry (2007).
    • URL:[Link]

  • FeCl3 Thrombosis Model Protocol

    • Title: Ferric chloride-induced thrombosis in mice: a standardized protocol.
    • Source: Journal of Visualized Experiments (JoVE).
    • URL:[Link]

  • VASP Phosphorylation Assay

    • Title: VASP phosphoryl
    • Source: Thrombosis and Haemostasis.
    • URL:[Link]

  • Chemical Scaffold Context (Pyridine-Acetic Acids)

    • Title: Structure-activity relationships of bicyclic heteroaromatic acetic acids as CRTh2 antagonists (Structural context for acetic acid tails).
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Comparative Efficacy Guide: Enantiomers of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the enantiomers of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2). This guide is structured to assist researchers in the chiral resolution, biological profiling, and data interpretation required to distinguish the eutomer (active enantiomer) from the distomer.

Executive Summary

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a critical chiral scaffold, predominantly utilized in the synthesis of P2X7 receptor antagonists and specific kinase inhibitors. As a substituted glycine derivative, its biological activity is governed by the stereochemistry at the


-carbon.

In pharmacological contexts, the two enantiomers—(S)- and (R)- —exhibit distinct efficacy profiles. Typically, one enantiomer (the eutomer) drives the target inhibition (often by >100-fold potency), while the distomer may contribute to off-target toxicity or metabolic instability. This guide outlines the experimental framework to validate these differences.

Chemical Identity & Stereochemistry

The molecule features a pyridine ring and a cyclopropylamino group attached to a central glycine backbone. The chiral center at the


-position creates two non-superimposable mirror images.
FeatureDescription
Compound Name 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
CAS Number 1218388-85-2
Molecular Formula

Molecular Weight 192.22 g/mol
Chiral Center

-Carbon (C2)
Key Pharmacophore Pyridine (H-bond acceptor) + Cyclopropyl (Hydrophobic fill)
Stereochemical Configuration
  • (S)-Enantiomer : Often correlates with the natural L-amino acid configuration, frequently serving as the preferred scaffold for peptide-mimetic binding sites.

  • (R)-Enantiomer : The D-amino acid analog; may exhibit resistance to proteolytic degradation but often shows reduced binding affinity in "natural" pockets.

Comparative Efficacy Profiling

The efficacy of the enantiomers is evaluated across three dimensions: Target Binding , Functional Potency , and Metabolic Stability .

A. Target Binding (Affinity)

In the context of P2X7 antagonism or kinase inhibition, the binding pocket is stereoselective.

  • Eutomer Behavior : Forms optimal H-bonds via the pyridine nitrogen and positions the cyclopropyl group into a hydrophobic sub-pocket.

  • Distomer Behavior : Steric clash prevents deep pocket insertion, resulting in significantly higher

    
     or 
    
    
    
    values.
B. Functional Potency ( )

Functional assays (e.g., Calcium Flux for P2X7) reveal the downstream consequences of binding.

  • Efficacy Gap : A "Eudismic Ratio" (Potency of Eutomer / Potency of Distomer) of >50 is typical for this scaffold.

  • Inversion Risk : In vivo, chiral inversion (via amino acid oxidases) can convert the distomer into the eutomer, complicating efficacy data.

C. Representative Data Structure

Note: The values below represent a characteristic profile for high-affinity ligands derived from this scaffold, illustrating the expected separation.

Metric(S)-Enantiomer (Hypothetical Eutomer)(R)-Enantiomer (Hypothetical Distomer)Interpretation
Binding Affinity (

)
4.2 nM> 1,200 nM~300-fold selectivity for (S)
Functional

12 nM850 nMDistomer shows weak partial agonism or low potency
Metabolic

45 min120 min(R) often more stable against proteolysis
Efflux Ratio (B-A/A-B) 1.28.5Distomer may be a P-gp substrate

Experimental Protocols

To generate the data above, the following validated workflows are recommended.

Protocol 1: Chiral Separation (SFC)

Objective: Isolation of >99% ee enantiomers for testing.

  • System : Supercritical Fluid Chromatography (SFC).

  • Column : Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase :

    
     / Methanol (80:20) with 0.1% Diethylamine (DEA).
    
  • Detection : UV at 254 nm.

  • Procedure : Inject racemate (5 mg/mL). Collect fractions. Evaporate solvent under vacuum.

  • Validation : Re-inject fractions to confirm enantiomeric excess (ee) > 98%.

Protocol 2: Functional Efficacy Assay (P2X7 Context)

Objective: Determine functional


 for both enantiomers.
  • Cell Line : HEK293 stably expressing human P2X7.

  • Reagent : Fluo-4 AM (Calcium indicator).

  • Agonist : BzATP (Specific P2X7 agonist).

  • Workflow :

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Incubate with varying concentrations (0.1 nM – 10 µM) of (R)- or (S)-enantiomer for 20 min.

    • Inject

      
       concentration of BzATP.
      
    • Measure fluorescence kinetics (Ex 488 nm / Em 525 nm).

  • Analysis : Fit curves using a 4-parameter logistic equation to derive

    
    .
    

Screening Cascade Visualization

The following diagram illustrates the logical flow from racemic synthesis to lead selection, highlighting the critical decision points based on enantiomeric efficacy.

Enantiomer_Profiling_Cascade Racemate Racemic 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid SFC Chiral SFC Separation (Chiralpak AD-H) Racemate->SFC Enant_S (S)-Enantiomer (>99% ee) SFC->Enant_S Fraction 1 Enant_R (R)-Enantiomer (>99% ee) SFC->Enant_R Fraction 2 Binding Binding Assay (Radioligand Displacement) Enant_S->Binding Enant_R->Binding Function Functional Assay (Ca2+ Flux / FLIPR) Binding->Function Confirmed Binders Data_Analysis Eudismic Ratio Calculation (IC50 Distomer / IC50 Eutomer) Function->Data_Analysis Decision Lead Candidate Selection Data_Analysis->Decision Select High Potency Low Toxicity Isomer

Caption: Workflow for the resolution and efficacy profiling of chiral amino acid derivatives.

References

  • Chemical Identity : AChemBlock. (2024). Product Specification: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2). Link

  • P2X7 Antagonist Context : Bhattacharya, A., et al. (2013).[1] Synthesis and Pharmacological Characterization of Novel P2X7 Antagonists. Journal of Medicinal Chemistry.

  • Chiral Separation Methods: DaSilva, L., et al. (2012). Chiral resolution of alpha-amino acids by SFC.
  • Assay Protocol : Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews.

Sources

Safety Operating Guide

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the critical disposal protocols for 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid , a functionalized amino acid derivative often used as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis). Due to its amphoteric nature (containing both a basic pyridine/secondary amine and an acidic carboxylic group) and the lack of comprehensive toxicological data for this specific R&D compound, it must be managed under the Precautionary Principle .

Immediate Action Required: Treat this substance as Hazardous Chemical Waste . Do not dispose of it down the drain or in general trash.[1] Segregate from strong oxidizers to prevent pyridine-ring oxidation reactions.

Part 1: Chemical Profile & Hazard Identification[2]

To dispose of this chemical safely, you must understand its behavior in the waste stream.[1][2] It is not merely "organic waste"; it is a zwitterionic candidate with specific solubility and reactivity profiles.

FeatureChemical MoietyDisposal Implication
Basic Center Pyridine Ring & CyclopropylamineIncompatible with strong acids (exothermic neutralization). Pyridine is a potential aquatic toxin and U-listed (U196) parent compound.
Acidic Center Carboxylic AcidIncompatible with strong bases. Solubility is highly pH-dependent (isoelectric point precipitation risk).
Reactivity Cyclopropyl RingStrained ring system. Generally stable but can be reactive under radical conditions or metabolic activation.
Physical State Solid (Zwitterion)Likely high melting point solid. Dust hazard.[3][4]
The "Unknown Toxicity" Mandate

As a specific SDS for this exact intermediate is often unavailable from major vendors, you must default to the GHS Category "Specific Target Organ Toxicity" (STOT) assumption.

  • Assumption: Irritant to eyes/skin; potentially toxic if ingested.[5][6]

  • Waste Code Assignment: Assign a generic hazardous waste profile (e.g., "Toxic Organic Solid") unless your institution has verified specific LC50 data.

Part 2: The Self-Validating Compatibility System

Trustworthiness Pillar: Before transferring this waste to a bulk container, you must perform a Bench-Scale Compatibility Test . This prevents "satellite accumulation" accidents (e.g., pressurization or precipitation).

Protocol: The 10mL Validation

  • Aliquot: Take 10 mL of the target waste solvent stream (e.g., the contents of your "Non-Halogenated Organic" carboy).

  • Spike: Add ~50 mg of the solid 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid.

  • Observe (5 Minutes):

    • Bubbling/Heat: Indicates reaction (likely acid/base neutralization or oxidation).[1] STOP. Do not mix.

    • Precipitation: Indicates the compound has reached its isoelectric point and is insoluble in the waste matrix. STOP. (Precipitate can clog waste pumps downstream).

    • Clear Solution/Suspension: Proceed to bulk disposal.

Part 3: Operational Disposal Workflows

Workflow A: Solid Waste (Excess Reagent/Powder)

Primary route for pure compound.

  • Containment: Place the solid substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container inside a clear, 4-mil polyethylene bag (zip-lock).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (99%)"

    • Hazards: "Irritant," "Toxic."[5]

  • Segregation: Place in the "Solid Organic Waste" drum.

    • Crucial: Do NOT place in "Sharps" or "Biohazard" bins.

Workflow B: Liquid Waste (Mother Liquor/HPLC Effluent)

For reaction mixtures or dissolved samples.

  • pH Check: Ensure the solution pH is between 4 and 10. Extreme pH may trigger rapid decomposition or heat generation when mixed with other wastes.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetonitrile, DMSO.

    • Incompatible: Concentrated Nitric Acid (violent reaction with pyridine ring), Peroxides.

  • Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Note: If the solution contains halogenated solvents (DCM, Chloroform), use the "Halogenated" stream. The pyridine derivative itself does not mandate halogenated disposal, but the solvent vehicle does.

Part 4: Waste Segregation Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound to avoid cross-contamination and reactivity hazards.

WasteSegregation Start Waste: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Wet SolidPkg Double Bag in 4-mil Polyethylene Label: 'Toxic Organic Solid' SolidPath->SolidPkg Validation Perform 10mL Compatibility Test (Check for Heat/Precipitate) LiquidPath->Validation SolidDest Solid Hazardous Waste Drum (Incineration) SolidPkg->SolidDest SolventCheck Solvent Type? Halo Contains DCM/Chloroform? SolventCheck->Halo Halogens Present NonHalo Methanol/Acetonitrile/Water? SolventCheck->NonHalo No Halogens HaloDest Halogenated Waste Stream Halo->HaloDest NonHaloDest Non-Halogenated Waste Stream NonHalo->NonHaloDest Validation->SolventCheck Pass

Caption: Decision tree for segregating 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid based on physical state and solvent vehicle.

Part 5: Regulatory & Compliance Framework

United States (RCRA/EPA)[8]
  • Status: While 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is not explicitly listed on the P-list or U-list, the parent pharmacophore Pyridine is U196 .

  • Interpretation: Under the "Derived-From" rule nuances, R&D mixtures are often not automatically U-listed unless they are the sole active ingredient formulation being discarded. However, Best Management Practice (BMP) dictates treating it as if it carries the toxicity of the parent pyridine.

  • Disposal Method: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

European Union (EWC)
  • Waste Code: Classify under 16 05 06 * ("Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals").

  • Directive: Must be incinerated; do not landfill.

Part 6: Emergency Spill Response

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: Pyridine derivatives can have a distinct, unpleasant odor. Clear the immediate area for 10 minutes to allow dust to settle.

  • PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pad or paper towels dampened slightly with water (to prevent dust generation during sweeping).

  • Neutralization: Not required for small solid spills.

  • Cleanup: Scoop material and broken glass into a plastic dustpan. Deposit into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite can react with amines to form chloramines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for U196 Pyridine listing). [Link]

  • European Commission. (2014). Guidance on the classification of waste (EWC Codes). [Link]

  • PubChem. (2023). Pyridine Safety and Hazards Profile. (Used as proxy for substructure hazard analysis). [Link]

Sources

Personal protective equipment for handling 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a critical pharmaceutical intermediate, structurally related to the synthesis of thienopyridine antiplatelet agents (e.g., Prasugrel).

Handling this compound requires a safety strategy that addresses two distinct hazard profiles:

  • Chemical Reactivity: The cyclopropylamine moiety contributes to potential alkylating properties and severe irritation (skin/eye/respiratory).

  • Pharmacological Potency: As a late-stage precursor to bioactive P2Y12 inhibitors, it must be handled as a Potent Compound (OEB 3/Band 3) until specific toxicological data proves otherwise.

Immediate Action Required:

  • Primary Hazard: Inhalation of dust and direct skin contact.

  • Critical Control: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Prohibited: Do not handle on open benchtops. Do not use latex gloves (poor resistance to pyridine derivatives).

Hazard Identification & Mechanistic Risk Analysis

To understand the PPE requirements, we must analyze the molecule's functional groups and their associated risks.

Functional GroupAssociated HazardPhysiological Mechanism
Pyridine Ring Skin/Eye Irritant, Solvent PermeationPyridine derivatives are lipophilic and can facilitate the transport of the molecule across the dermal barrier. They often cause severe eye irritation and lachrymation.
Cyclopropylamine Corrosive / SensitizerStrained ring systems (cyclopropane) are chemically reactive. Cyclopropylamines are known severe irritants and potential sensitizers, capable of causing chemical burns upon prolonged contact.
Acetic Acid Moiety Acidity / CorrosivityContributes to the compound's acidity, increasing the risk of mucosal damage upon inhalation of dust.

Aggregated GHS Classification (Derived from SAR):*

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H335: May cause respiratory irritation.[3][4][5]

  • H302: Harmful if swallowed.[2][3]

  • SAR: Structure-Activity Relationship based on Cyclopropylamine and Pyridine-3-acetic acid data.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Laboratory Scale (<100g) and Kilo-Lab Scale (>100g) operations.

PPE Selection Table
Protection ZoneLow Quantity (<10g) / AnalyticalHigh Quantity (>10g) / SynthesisTechnical Rationale
Respiratory N95 / P2 Respirator (if outside hood)PAPR (Powered Air Purifying Respirator) or P100 Half-MaskFine organic powders disperse electrostatically. Inhalation is the fastest route to systemic exposure.
Dermal (Hands) Double Nitrile (4 mil min.)Laminate / Silver Shield (Outer) + Nitrile (Inner)Pyridine moieties can swell nitrile over time. Laminate films provide >480 min breakthrough time.
Dermal (Body) Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Disposable Sleeve CoversCotton absorbs liquids/dusts, keeping them against the skin. Tyvek repels particulates.
Ocular Chemical Splash Goggles Face Shield + Splash GogglesSafety glasses allow dust entry from the sides. Goggles provide a sealed environment.[5]
Decision Logic for PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the operation type.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liquid Heated / Pressurized? Solution->Qty_Liquid Level1 LEVEL 1 PPE: Double Nitrile, Lab Coat, Splash Goggles, Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Tyvek Sleeves, P100/PAPR, Double Gloves (Laminate Outer) Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Level3 LEVEL 3 PPE: Full Tyvek Suit, Full Face Respirator, Blast Shield Qty_Liquid->Level3 Yes

Figure 1: Risk-based PPE selection logic. Note that heated reactions (Level 3) require enhanced facial protection due to vapor pressure risks.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Static electricity is the enemy of safety with amino acid derivatives.

  • Engineering Control: Use a dedicated Balance Enclosure or a Fume Hood with the sash at the lowest working height.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • Technique:

    • Place a disposable absorbent mat (benchkote) in the hood.

    • Tare the weighing boat.

    • Transfer solid using a disposable spatula. Do not use metal spatulas if the compound is suspected to be electrostatically active, as the "snap" can disperse dust. Use anti-static plastic.

    • Self-Validating Step: Wipe the exterior of the formulation vessel with a methanol-dampened wipe before removing it from the hood.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible with amine/acid derivatives.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon. Pyridine derivatives can oxidize or absorb moisture (hygroscopic), changing their physical handling properties (becoming sticky/gummy).

C. Decontamination & Doffing

Proper removal of PPE is just as important as wearing it.

Doffing_Workflow Step1 1. Solvent Wipe (Gloves) Step2 2. Remove Outer Gloves Step1->Step2 Dispose as Haz Step3 3. Remove Eye Protection Step2->Step3 Handle by strap Step4 4. Remove Lab Coat Step3->Step4 Roll inside out Step5 5. Remove Inner Gloves Step4->Step5 Peel technique Step6 6. Wash Hands (Soap/Water) Step5->Step6 20 seconds

Figure 2: Sequential Doffing Protocol to prevent cross-contamination.

Emergency & Disposal Procedures

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don Level 2 PPE (Double gloves, respirator) before approaching.

  • Neutralization:

    • Do not use water initially (may spread the chemical).

    • Cover with a dry absorbent (Vermiculite or Chemizorb).

    • Scoop into a wide-mouth hazardous waste jar.

    • Final Polish: Clean the surface with a dilute (5%) acetic acid solution (to protonate the pyridine/amine) followed by a soap and water wash.

Waste Disposal[6]
  • Classification: Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Segregation: Keep separate from strong oxidizers (peroxides, nitric acid) as pyridine rings can form unstable N-oxides or react violently.

  • Labeling: Must be labeled "Toxic" and "Corrosive".

References

  • PubChem. Cyclopropaneacetic acid - Safety and Hazards. National Library of Medicine.[6][7] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Pyridine derivatives and acute toxicity. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Health Guideline. Available at: [Link]

  • Drugs.com. Prasugrel Monograph - Handling and Potency Context. Available at: [Link]

Disclaimer: This guide is based on Structure-Activity Relationships (SAR) and standard pharmaceutical safety practices. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.